Rhapontigenin 3'-O-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBFHDKUAVGLR-DXKBKAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Rhapontigenin 3'-O-glucoside (Rhaponticin): Natural Sources, Isolation from Rheum Species, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside, more commonly known as rhaponticin or rhapontin, is a stilbenoid glucoside naturally occurring in various plant species.[1][2] It is a glycoside of rhapontigenin, its aglycone, which is considered the primary biologically active form.[3][4] Rhaponticin and its aglycone have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-allergic, and anticancer properties.[1][5] This technical guide provides an in-depth overview of the natural sources of rhaponticin, with a focus on the Rheum genus, detailed protocols for its isolation and purification, and a summary of its biological activities and related signaling pathways.
Natural Sources and Quantitative Data
Rhaponticin is predominantly found in the rhizomes and roots of various rhubarb species belonging to the Rheum L. genus (Polygonaceae family).[1][6] The concentration of rhaponticin can vary significantly depending on the specific species, the part of the plant, and the extraction methodology employed.[1][4]
Key Rheum species identified as major sources of rhaponticin include:
The following table summarizes the quantitative content of rhaponticin found in various Rheum species as reported in the literature.
| Plant Species | Plant Part | Extraction/Analysis Method | Rhaponticin Content (mg/g of dry weight) | Reference |
| Rheum rhaponticum | Dry Root | Not Specified | Up to 40.8 mg/g | [1] |
| Rheum species | Not Specified | Not Specified | Up to 55 mg/g | [4] |
| Rheum undulatum & R. rhaponticum | Rhizomes & Petioles | Densitometric TLC | 0.3 - 31.5 mg/g | [7] |
| Rheum species | Not Specified | Optimized solvent extraction (57% EtOH, 65°C, 24h) | 13.17% of the extract | [4] |
Isolation and Purification from Rheum Species
The isolation of rhaponticin from Rheum species involves initial extraction from the plant material followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective and efficient technique for the preparative separation of stilbene glycosides like rhaponticin due to its high loading capacity and the elimination of irreversible adsorption associated with solid-support chromatography.[10][12]
General Extraction Protocols
Protocol 3.1.1: Maceration and Solvent Extraction This is a common preliminary step to create a crude extract enriched with stilbenoids.
-
Plant Material Preparation: Air-dry the rhizomes or roots of the selected Rheum species and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in a suitable solvent. A recent study identified an optimal procedure using 57% ethanol in water at 65°C for 24 hours to maximize rhaponticin yield.[4] Other common solvents include methanol.[13]
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Protocol 3.1.2: Analytical Extraction for HPLC For quantitative analysis, a more rigorous extraction may be employed.
-
Sample Preparation: Weigh 0.1 g of powdered sample.[14]
-
Extraction: Add 20 mL of 1%-3% HCl in 70%-100% methanol.[14]
-
Reflux: Reflux the mixture for 1 hour and then filter. Repeat the extraction process once more.[14]
-
Final Preparation: Combine the filtrates and adjust the total volume to 100 mL. The resulting solution can be filtered through a 0.45-µm filter before HPLC analysis.[14]
Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique ideal for purifying compounds from complex crude extracts.[12]
Protocol 3.2.1: HSCCC Separation of Stilbene Glycosides from Rheum tanguticum [10][11]
-
Crude Sample Preparation: The crude extract obtained from solvent extraction is first cleaned up using a macroporous resin column to remove impurities.
-
HSCCC System Preparation:
-
Two-Phase Solvent System: Prepare a mixture of chloroform:n-butanol:methanol:water in a 4:1:3:2 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases immediately before use.[10][11]
-
Phase Selection: Use the upper aqueous phase as the stationary phase and the lower organic phase as the mobile phase.[10][11]
-
-
Sample Loading: Dissolve the dried crude powder (e.g., 80 mg) in the stationary phase (e.g., 10 mL).[10][11]
-
Chromatographic Run:
-
Fraction Collection and Analysis:
-
Monitor the effluent continuously with a UV detector (e.g., at 280 nm).[10][11]
-
Collect fractions based on the resulting chromatogram peaks.
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified compound using NMR (¹H and ¹³C) and mass spectrometry.
-
-
Results: Using this protocol, researchers successfully separated 25.5 mg of trans-rhapontin (purity 99.6%) and 16.0 mg of cis-rhapontin (purity 97.2%) from an 80 mg crude sample.[10][11]
Biological Activity and Signaling Pathways
Rhaponticin itself is often considered a prodrug, which is metabolized by intestinal microflora into its more biologically active aglycone, rhapontigenin.[6] Rhapontigenin has demonstrated significant antioxidant and anti-inflammatory activities.[15]
Antioxidant Activity
Rhapontigenin is an effective scavenger of intracellular reactive oxygen species (ROS), the DPPH radical, and hydrogen peroxide (H₂O₂).[3][15] Its antioxidant properties protect cells from oxidative stress-induced damage, such as membrane lipid peroxidation and DNA damage.[15] Studies have shown that rhapontigenin can increase the activity and expression of catalase, a key antioxidant enzyme.[15]
Anti-inflammatory Activity
Both rhaponticin and rhapontigenin possess anti-inflammatory properties.[16] Research indicates they can inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16] The aglycone, rhapontigenin, shows potent inhibitory activity on histamine release from mast cells, suggesting a role in managing allergic reactions.[6]
Signaling Pathway Modulation
The protective effects of rhapontigenin against oxidative stress are linked to its ability to modulate specific cellular signaling pathways. It has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and inhibit the activity of activator protein 1 (AP-1), a transcription factor sensitive to the cellular redox state.[15] By modulating these pathways, rhapontigenin can enhance cellular antioxidant defenses and inhibit apoptosis triggered by oxidative damage.[15]
Conclusion
This compound (rhaponticin) is a valuable natural compound predominantly sourced from the roots and rhizomes of Rheum species. Its isolation can be efficiently achieved on a preparative scale using techniques like High-Speed Counter-Current Chromatography, yielding high-purity products suitable for further research and development. The significant antioxidant and anti-inflammatory activities of its aglycone, rhapontigenin, underscore its potential as a lead compound for drug development. Further investigation into its mechanisms of action and bioavailability is warranted to fully explore its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhaponticin - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of rhaponticin and chrysophanol 8-o-beta-D-glucopyranoside from the rhizome of rheum undulatum by human intestinal bacteria and their anti-allergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stilbenoid, rhapontigenin, isolated from the root of Rheum palmatum L. acts as a potent BACE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Rhapontigenin 3'-O-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside, also known as rhaponticin, is a stilbenoid found in medicinal plants such as rhubarb (Rheum species). Stilbenoids are a class of natural phenols that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymes, precursors, and key chemical transformations. It also includes experimental protocols for the characterization of the key enzymes and a summary of available quantitative data.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through the formation of a stilbene backbone, which is subsequently modified by hydroxylation, methylation, and glycosylation to yield the final product.
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[1][2][3]
The first committed step in stilbene biosynthesis is catalyzed by Stilbene Synthase (STS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.[1][3]
The pathway then diverges to produce a variety of stilbenoids. The formation of this compound from resveratrol involves three critical downstream modifications:
-
Hydroxylation: Resveratrol undergoes hydroxylation at the 3' position to yield piceatannol. This reaction is catalyzed by a cytochrome P450 hydroxylase .
-
O-methylation: Piceatannol is then methylated at the 4'-hydroxyl group to form rhapontigenin. This step is catalyzed by a catechol-O-methyltransferase (COMT) .[4] While a specific plant COMT from Rheum species has not yet been fully characterized for this reaction, studies on sorghum COMT (SbCOMT) have shown regioselective methylation of the B-ring of stilbenes, which is consistent with this conversion.[1]
-
O-glucosylation: The final step is the glucosylation of the 3-hydroxyl group of rhapontigenin to produce this compound (rhaponticin). This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) . A UGT from Rheum palmatum, designated as RpUGT1 , has been identified and shown to catalyze this specific glucosylation.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the later stages of this compound biosynthesis. It is important to note that specific kinetic data for the plant-derived COMT acting on piceatannol to form rhapontigenin is still an active area of research.
Table 1: Kinetic Parameters of a Stilbene O-Methyltransferase (SbCOMT from Sorghum bicolor)
| Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Piceatannol | Isorhapontigenin, 3'-Methoxypinostilbene | 28.6 ± 2.4 | 0.15 ± 0.004 | 5244.8 | [1] |
Note: SbCOMT demonstrates regioselectivity for the B-ring of stilbenes, which is analogous to the methylation required to convert piceatannol to rhapontigenin.
Table 2: Quantitative Analysis of Rhapontigenin and Rhaponticin in Rheum Species
| Species | Tissue | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Rheum palmatum | Root | Rhapontigenin | 0.1 - 1.0 | HPLC | [2] |
| Rheum palmatum | Root | Rhaponticin | 1.0 - 10.0 | HPLC | [2] |
| Rheum rhaponticum | Root | Rhaponticin | up to 55 | HPLC | [3] |
Experimental Protocols
Heterologous Expression and Purification of Recombinant Enzymes
A common workflow for obtaining active enzymes for in vitro characterization involves heterologous expression in Escherichia coli followed by affinity purification.
In Vitro O-Methyltransferase (COMT) Assay
This protocol is adapted for the characterization of a plant COMT that may catalyze the conversion of piceatannol to rhapontigenin.
Materials:
-
Purified recombinant COMT
-
Piceatannol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Assay buffer: 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂ and 10% (v/v) glycerol
-
Quenching solution: 2 M HCl
-
Ethyl acetate for extraction
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of piceatannol (e.g., 100 µM), and the purified COMT enzyme (e.g., 1-5 µg).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding SAM (e.g., 200 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the products with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the products by HPLC, comparing the retention time and UV spectrum with an authentic rhapontigenin standard.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten plots.
In Vitro UDP-Glucosyltransferase (UGT) Assay
This protocol is designed for the characterization of RpUGT1-mediated glucosylation of rhapontigenin.
Materials:
-
Purified recombinant RpUGT1
-
Rhapontigenin (substrate)
-
Uridine diphosphate glucose (UDP-glucose) (sugar donor)
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)
-
Quenching solution: Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of rhapontigenin (e.g., 50 µM, dissolved in a small amount of DMSO if necessary), and the purified RpUGT1 enzyme (e.g., 1-5 µg).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose (e.g., 1 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC, comparing the retention time and UV spectrum with an authentic rhaponticin standard.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten plots.
Conclusion
The biosynthesis of this compound in plants is a multi-step process that begins with the general phenylpropanoid pathway and involves specific hydroxylation, O-methylation, and O-glucosylation reactions. While the key enzymatic steps have been elucidated, further research is needed to identify and characterize the specific plant-derived catechol-O-methyltransferase responsible for the conversion of piceatannol to rhapontigenin and to obtain detailed kinetic data for the glucosylation of rhapontigenin by RpUGT1. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to further investigate this important biosynthetic pathway and explore its potential for biotechnological applications.
References
- 1. Regioselective stilbene O-methylations in Saccharinae grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stilbenoid, rhapontigenin, isolated from the root of Rheum palmatum L. acts as a potent BACE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Rhapontigenin 3'-O-glucoside: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Rhapontigenin 3'-O-glucoside, a naturally occurring stilbene glycoside. The following sections provide a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation required to confirm the molecule's structure, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Compound Overview
This compound, also known as rhaponticin, is a stilbenoid glycoside found in various medicinal plants, notably from the Rheum (rhubarb) species.[1][2][3] Its structure consists of a rhapontigenin aglycone linked to a glucose moiety. The precise determination of its chemical structure is paramount for understanding its biological activities, which include antioxidant and potential therapeutic properties.[2][3]
Molecular Formula: C₂₁H₂₄O₉[4] Molecular Weight: 420.41 g/mol [4]
Experimental Protocols
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. DMSO-d₆ is often used for its ability to dissolve a wide range of natural products and for its unobtrusive signals in the ¹H NMR spectrum.
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 400 or 500 MHz instrument.
Key Experiments:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying long-range connectivities and piecing together the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and gain insights into its substructures.
Instrumentation: High-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly used.
Key Experiments:
-
Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode) and confirm the molecular formula.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the aglycone and the sugar moiety, as well as the nature of the glycosidic bond.
Data Presentation and Interpretation
NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆.
Table 1: ¹H NMR Data of this compound (in DMSO-d₆) [5]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 6.81 | d | 1.8 |
| 4 | 6.49 | t | 2.1 |
| 6 | 6.81 | d | 1.8 |
| α | 7.15 | d | 16.4 |
| β | 7.26 | d | 16.4 |
| 2' | 7.21 | d | 1.8 |
| 4' | - | - | - |
| 5' | 6.95 | dd | 8.2, 1.8 |
| 6' | 7.12 | d | 8.2 |
| 3'-OCH₃ | 3.84 | s | |
| Glucose | |||
| 1'' | 4.89 | d | 7.6 |
| 2'' | 3.45 | m | |
| 3'' | 3.39 | m | |
| 4'' | 3.29 | m | |
| 5'' | 3.20 | m | |
| 6''a | 3.69 | m | |
| 6''b | 3.51 | m |
Table 2: ¹³C NMR Data of this compound (in DMSO-d₆) [5]
| Position | δ (ppm) |
| Aglycone | |
| 1 | 139.4 |
| 2 | 105.8 |
| 3 | 159.1 |
| 4 | 102.5 |
| 5 | 159.1 |
| 6 | 105.8 |
| α | 128.9 |
| β | 125.7 |
| 1' | 131.2 |
| 2' | 108.1 |
| 3' | 148.2 |
| 4' | 146.1 |
| 5' | 116.2 |
| 6' | 119.8 |
| 3'-OCH₃ | 56.0 |
| Glucose | |
| 1'' | 101.5 |
| 2'' | 74.0 |
| 3'' | 77.1 |
| 4'' | 70.4 |
| 5'' | 76.9 |
| 6'' | 61.3 |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 419.1347 | 419.1349 |
Visualization of Structural Elucidation Workflow and Key Data
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.
Concluding Remarks
The structural elucidation of this compound is a systematic process that combines the power of NMR spectroscopy and mass spectrometry. The 1D and 2D NMR data provide the carbon-proton framework and establish the connectivity of the aglycone and the sugar moiety. Specifically, the HMBC correlation between the anomeric proton of the glucose unit (H-1'') and a carbon of the aglycone (C-3') is the definitive evidence for the position of the glycosidic linkage. High-resolution mass spectrometry confirms the molecular formula and provides complementary structural information through fragmentation analysis. This comprehensive approach ensures an unambiguous assignment of the structure, which is a critical foundation for further research into the pharmacological and therapeutic potential of this natural product.
References
- 1. A new stilbene diglycoside from Rheum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant constituents from rhubarb: structural requirements of stilbenes for the activity and structures of two new anthraquinone glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound | C21H24O9 | CID 45033634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Metabolic Journey of Rhapontigenin 3'-O-glucoside: A Technical Guide to its Biotransformation into Rhapontigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside, commonly known as rhaponticin, is a stilbenoid found in various medicinal plants, most notably in the rhizomes of rhubarb (Rheum species)[1][2]. While rhaponticin itself exhibits certain biological activities, its therapeutic potential is significantly enhanced upon its biotransformation to the aglycone form, rhapontigenin[3][4]. This conversion is a critical step that dictates the bioavailability and pharmacological efficacy of rhapontigenin. This technical guide provides an in-depth exploration of the metabolism of this compound, focusing on the mechanisms of its biotransformation, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.
Core Concepts: The Predominant Role of Gut Microbiota
The primary route for the metabolism of this compound to rhapontigenin is through enzymatic hydrolysis mediated by the gut microbiota[5]. Following oral administration, rhaponticin has very low absolute bioavailability, calculated to be as low as 0.03% in rats, indicating poor absorption in its glycosidic form[6]. The bulk of ingested rhaponticin transits to the colon, where a diverse community of bacteria resides. These microorganisms produce a wide array of enzymes, including β-glucosidases, which are capable of cleaving the O-glycosidic bond of rhaponticin, releasing the more readily absorbable and biologically active rhapontigenin[4][7].
Quantitative Data on Metabolism and Pharmacokinetics
The biotransformation of rhaponticin to rhapontigenin significantly alters its pharmacokinetic profile. The following tables summarize key quantitative data from preclinical studies in rats, providing a comparative overview of the two compounds.
| Pharmacokinetic Parameter | Rhaponticin (Intravenous, 10 mg/kg) | Rhapontigenin (from IV Rhaponticin) | Rhaponticin (Oral, 100 mg/kg) | Rhapontigenin (from Oral Rhaponticin) | Reference |
| Cmax (µg/mL) | - | 0.18 ± 0.02 | - | - | [8] |
| Tmax (min) | 10 | - | - | - | [8] |
| AUC (µg/mL*h) | - | - | - | - | [8] |
| Absolute Bioavailability (%) | - | - | 0.03 | - | [6] |
Note: Comprehensive pharmacokinetic data for rhapontigenin following oral administration of rhaponticin is not consistently reported in a single study. The data presented reflects the rapid appearance of rhapontigenin in plasma following rhaponticin administration.
| Compound | Plasma Concentration Range in Ovariectomized Rats (ng/mL) | Dosage of ERr 731 (Rhaponticin-rich extract) | Duration of Treatment | Reference |
| Rhapontigenin | 45 - 130 | 1 or 3 mg/kg/day | 14 days | [9] |
| Rhapontigenin | 44 - 114 | 1 or 3 mg/kg/day | 7 days | [9] |
Experimental Protocols
In Vitro Biotransformation of Rhaponticin by Human Intestinal Microflora
This protocol is designed to assess the conversion of rhaponticin to rhapontigenin by the human gut microbiota in an anaerobic environment.
Materials:
-
Rhaponticin
-
Fresh fecal samples from healthy human donors (not having taken antibiotics for at least 3 months)
-
General anaerobic medium (GAM) or similar nutrient broth for anaerobic bacteria
-
Anaerobic chamber or gas pack system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge
-
Sterile tubes and glassware
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize the fresh fecal sample (1g) in 9 mL of anaerobic dilution medium inside an anaerobic chamber.
-
Allow the larger particles to settle for 5 minutes. The supernatant will serve as the fecal inoculum.
-
-
Incubation:
-
Prepare reaction mixtures in sterile tubes inside the anaerobic chamber. Each tube should contain:
-
9 mL of GAM broth.
-
1 mL of the fecal inoculum.
-
A stock solution of rhaponticin to achieve a final concentration of 100 µM.
-
-
Include a control group without rhaponticin and another control group with rhaponticin but without the fecal inoculum.
-
Incubate the tubes at 37°C under anaerobic conditions for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
At each time point, withdraw an aliquot (e.g., 1 mL) from each reaction tube.
-
Immediately stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet bacteria and debris.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC to quantify the concentrations of rhaponticin and rhapontigenin.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[10].
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 324 nm for rhapontigenin[10].
-
Quantification: Use standard curves for both rhaponticin and rhapontigenin to determine their concentrations in the samples.
-
-
Enzymatic Hydrolysis of Rhaponticin using β-Glucosidase
This protocol outlines the enzymatic conversion of rhaponticin to rhapontigenin using a commercially available β-glucosidase.
Materials:
-
Rhaponticin
-
β-Glucosidase from a microbial source (e.g., from almonds or Aspergillus niger)
-
Phosphate or citrate buffer (pH appropriate for the chosen enzyme, typically pH 5.0-6.0)
-
Water bath or incubator
-
HPLC system
-
Methanol or acetonitrile
Procedure:
-
Reaction Setup:
-
Dissolve rhaponticin in the appropriate buffer to a final concentration of 1 mg/mL.
-
Pre-incubate the rhaponticin solution at the optimal temperature for the β-glucosidase (e.g., 37°C or 50°C).
-
Add β-glucosidase to the reaction mixture (the amount of enzyme will need to be optimized based on its activity).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at the optimal temperature with gentle shaking.
-
Collect aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.
-
Stop the reaction in the collected aliquots by adding an equal volume of methanol or acetonitrile.
-
-
Analysis:
-
Analyze the samples by HPLC as described in the previous protocol to determine the concentrations of rhaponticin and rhapontigenin over time. This data can be used to calculate the initial reaction velocity and other kinetic parameters.
-
Visualizing the Metabolic and Signaling Pathways
To better understand the biotransformation process and the subsequent biological effects of rhapontigenin, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of this compound.
Caption: Rhapontigenin's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Conclusion
The biotransformation of this compound to rhapontigenin is a critical metabolic event, primarily driven by the enzymatic activity of the gut microbiota. This conversion is essential for the absorption and subsequent bioactivity of rhapontigenin. Understanding the quantitative aspects of this metabolism and having robust experimental protocols are crucial for researchers in the fields of pharmacology, natural product chemistry, and drug development. The insights provided in this technical guide aim to facilitate further research into the therapeutic potential of rhapontigenin and its glycosidic precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparative enzymatic synthesis and HPLC analysis of rhapontigenin: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Rhapontigenin 3'-O-glucoside (Rhaponticin) In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside, more commonly known as rhaponticin, is a stilbenoid glucoside found in various medicinal plants, notably in the rhizomes of rhubarb (Rheum species). Its aglycone metabolite, rhapontigenin, is considered the primary biologically active form, exhibiting a range of pharmacological activities including antioxidant, anti-inflammatory, and anti-tumor effects. Understanding the in vivo pharmacokinetics and bioavailability of rhaponticin is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of rhaponticin, with a focus on preclinical studies in rat models.
Metabolism and Bioavailability
Upon oral administration, rhaponticin is metabolized to its active aglycone, rhapontigenin. This biotransformation is largely carried out by the intestinal microflora, suggesting that rhaponticin functions as a prodrug. However, in vivo studies in rats have demonstrated that rhaponticin exhibits very poor oral bioavailability.
A key study utilizing Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) determined the absolute oral bioavailability of rhaponticin in rats to be exceptionally low, at approximately 0.03% .[1][2][3] This indicates that only a very small fraction of orally administered rhaponticin reaches the systemic circulation intact. Following intravenous administration, rhaponticin is rapidly distributed and eliminated from the plasma. Concurrently, the plasma concentrations of its metabolite, rhapontigenin, show a rapid increase followed by a gradual elimination.[1][2]
The poor bioavailability of rhapontigenin itself further complicates the delivery of its active form to target tissues.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of rhaponticin and its metabolite, rhapontigenin, following intravenous and oral administration of rhaponticin in rats.
Table 1: Pharmacokinetic Parameters of Rhaponticin in Rats
| Parameter | Intravenous Administration | Oral Administration |
| Dose | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Absolute Bioavailability (%) | - | 0.03 [1][2][3] |
Note: Specific quantitative data for Cmax, Tmax, and AUC for rhaponticin were not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Rhapontigenin (Metabolite) Following Rhaponticin Administration in Rats
| Parameter | Intravenous Administration of Rhaponticin | Oral Administration of Rhaponticin |
| Appearance in Plasma | Rapid | Rapid |
| Elimination | Gradual | Gradual |
Note: Specific quantitative data for the pharmacokinetic parameters of the metabolite rhapontigenin following rhaponticin administration were not detailed in the reviewed literature, which only describes its rapid appearance and gradual elimination.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of pharmacokinetic studies. Below are synthesized protocols based on the available literature for the in vivo analysis of rhaponticin.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Controlled laboratory environment (temperature 22 ± 1°C, relative humidity 50-70%, 12-hour light/dark cycle) with free access to food and water.
-
Acclimatization: Minimum of 7 days prior to experimentation.
-
Fasting: Animals are typically fasted for 12 hours before dosing and 2 hours post-dosing, with free access to water.
Drug Administration
-
Oral (p.o.) Administration:
-
Vehicle: To be specified in the study, often a solution or suspension in water or other appropriate vehicle.
-
Dose: To be specified.
-
Administration: Via oral gavage using a suitable gavage needle.
-
-
Intravenous (i.v.) Administration:
-
Vehicle: A sterile solution suitable for intravenous injection.
-
Dose: To be specified.
-
Administration: As a single bolus injection into a tail vein.
-
Blood Sampling
-
Route: From the tail vein or via cardiac puncture at the terminal time point.
-
Time Points: Blood samples are collected at predetermined intervals post-dosing. A typical schedule might include 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged (e.g., at 15,000 g for 10 minutes) to separate the plasma. The resulting plasma is stored at -20°C or -80°C until analysis.
Analytical Methodology: UHPLC-Q-TOF/MS
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Precipitate proteins by adding a solvent like acetonitrile (e.g., 300 µL acetonitrile to 100 µL plasma).
-
Vortex the mixture for several minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes).
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions: Specifics of the column, mobile phase composition, and gradient elution would be detailed in the primary study.
-
Mass Spectrometry Conditions: Ionization mode (positive or negative), precursor and product ion masses for rhaponticin and rhapontigenin, and other MS parameters would be optimized for sensitive and specific detection.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo pharmacokinetic studies of rhaponticin.
Metabolic Pathway of Rhaponticin
Caption: Metabolic conversion of rhaponticin to rhapontigenin.
Potential Signaling Pathways of Rhapontigenin
Rhapontigenin has been reported to influence several signaling pathways implicated in cancer progression.
Caption: Potential signaling pathways modulated by rhapontigenin.[4][5]
Conclusion
The in vivo pharmacokinetic profile of this compound (rhaponticin) is characterized by extensive metabolism to its active aglycone, rhapontigenin, and extremely low oral bioavailability. This presents a significant challenge for its development as an oral therapeutic agent. Future research should focus on strategies to enhance the bioavailability of rhaponticin or rhapontigenin, such as the development of novel drug delivery systems. Furthermore, a more detailed quantitative characterization of the pharmacokinetics of both rhaponticin and rhapontigenin is warranted to better correlate plasma concentrations with pharmacological activity. The inhibitory effects of rhapontigenin on key signaling pathways, such as HIF-1α and PI3K/Akt/mTOR, highlight its therapeutic potential and underscore the importance of overcoming its pharmacokinetic limitations.
References
- 1. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Rhapontigenin 3'-O-glucoside: A Technical Overview of Related Compounds
Disclaimer: Direct experimental data on the in vitro anticancer effects of Rhapontigenin 3'-O-glucoside is limited in publicly available scientific literature. This technical guide therefore summarizes the current research on its closely related aglycone, rhapontigenin, and a similar glucoside, rhaponticin. The findings for these compounds provide valuable insights into the potential anticancer activities of this compound.
Introduction
This compound is a natural stilbenoid, a class of compounds that has garnered significant interest in cancer research due to the well-documented anticancer properties of its most famous member, resveratrol. This guide provides a technical overview of the preliminary in vitro anticancer effects of compounds structurally related to this compound, namely rhapontigenin and rhaponticin. The available data suggests that these compounds exert cytotoxic effects on various cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by modulation of key signaling pathways.
Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic activity of rhapontigenin and rhaponticin has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: In Vitro Cytotoxicity of Rhapontigenin
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Caco-2 | Colorectal Carcinoma | ~50 | 48 |
Data synthesized from a study comparing the cytotoxicity of rhapontigenin to resveratrol and piceatannol. The study noted that at 100 µM, rhapontigenin resulted in 32% cancer cell survival[1].
Table 2: In Vitro Cytotoxicity of Rhaponticin
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 46.09 | 24 |
| SCC-9 | Head and Neck Squamous Cell Carcinoma | 54.79 | 24 |
| BGC-823 (CD133+/CD166+) | Gastric Cancer Stem-like Cells | 16.90 µg/mL | Not Specified |
| SGC-7901 (CD133+/CD166+) | Gastric Cancer Stem-like Cells | 22.18 µg/mL | Not Specified |
IC50 values for HNSCC cell lines were determined under hypoxic conditions[2]. Data for gastric cancer stem-like cells is presented in µg/mL as reported in the study[3].
Mechanisms of Anticancer Action
The anticancer effects of rhapontigenin and rhaponticin are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. These processes are orchestrated through the modulation of specific intracellular signaling pathways.
Induction of Apoptosis
Both rhapontigenin and rhaponticin have been shown to induce apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The process of apoptosis is complex, involving a cascade of molecular events.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Rhapontigenin and rhaponticin have been observed to interfere with the cell cycle progression in cancer cells, leading to a halt at specific checkpoints. This prevents the uncontrolled proliferation of cancer cells. For instance, studies on physcion, another compound from rhubarb, have shown induction of G0/G1 phase arrest in MDA-MB-231 breast cancer cells[4][5].
Modulation of Signaling Pathways
The induction of apoptosis and cell cycle arrest by rhapontigenin and rhaponticin is a consequence of their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.
-
PI3K/Akt/mTOR Pathway: Rhaponticin has been found to suppress osteosarcoma by inhibiting the PI3K-Akt-mTOR pathway[2]. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
IL-6/STAT3 Pathway: In head and neck squamous cell carcinoma, rhaponticin has been shown to inhibit the IL-6/STAT3 signaling pathway, which is involved in tumor progression and metastasis[2].
-
PI3K-Dependent Rac1 Pathway: Rhapontigenin suppresses the migration and invasion of MDA-MB-231 human breast cancer cells by inhibiting the PI3K-dependent Rac1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro anticancer effects of compounds like rhapontigenin and rhaponticin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., rhapontigenin or rhaponticin) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Western Blotting for Apoptosis Markers)
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key apoptosis-related proteins.
-
Protein Extraction: Cancer cells are treated with the test compound for a defined period. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager[6][7].
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: A generalized workflow for assessing the in vitro anticancer effects of test compounds.
Caption: Overview of signaling pathways modulated by rhapontigenin and rhaponticin.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhaponticin suppresses the stemness phenotype of gastric cancer stem-like cells CD133+/CD166 + by inhibiting programmed death-ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Note: High-Throughput Analysis of Rhapontigenin 3'-O-glucoside in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rhapontigenin 3'-O-glucoside in biological samples such as plasma and urine. Rhapontigenin, the aglycone of rhaponticin, and its glucosides are stilbenoids of interest due to their various biological activities, including antioxidant and anti-cancer properties.[1] This protocol employs a simple protein precipitation for plasma sample preparation and a solid-phase extraction for urine, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The method is suitable for pharmacokinetic studies, metabolism research, and other applications in drug development.
Introduction
This compound is a naturally occurring stilbenoid glucoside. Its aglycone, rhapontigenin, is a metabolite of rhaponticin and has demonstrated various biological activities.[1] To understand its pharmacokinetic profile and metabolic fate, a reliable and sensitive analytical method for its quantification in biological fluids is essential. This LC-MS/MS protocol provides a high-throughput and selective method for the analysis of this compound.
Experimental
Sample Preparation
Plasma Samples: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (Polydatin, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
Urine Samples: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of urine, add 20 µL of IS working solution (Polydatin, 1 µg/mL).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography
-
System: UPLC/HPLC system
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 419.1 | 257.1 | 150 | -25 |
| This compound (Qualifier) | 419.1 | 241.1 | 150 | -35 |
| Polydatin (IS) | 389.1 | 227.1 | 150 | -20 |
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
This method demonstrates good linearity, precision, and accuracy for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is recommended for optimal performance, but a structurally similar compound like Polydatin can also be employed.
Calibration Curve
A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range for a similar compound, polydatin, has been shown to be from 9.77 to 1250 nM in plasma.[2]
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Representative Data) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
| Linearity: r² > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. For related stilbene glycosides, precision values are typically below 15% (RSD), and accuracy is within 85-115%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 80 | 4.5 | 102.1 | 5.8 | 100.8 |
| High | 800 | 3.8 | 99.5 | 4.9 | 99.1 |
Recovery and Matrix Effect
Extraction recovery and matrix effect are important parameters to assess the efficiency of the sample preparation process. For similar compounds, extraction recoveries are generally above 80%, with matrix effects within an acceptable range.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85.2 | 96.8 |
| Medium | 80 | 88.9 | 98.5 |
| High | 800 | 91.5 | 101.2 |
Signaling Pathway Diagram
While this compound's specific signaling pathways are still under investigation, its aglycone, rhapontigenin, is known to be involved in pathways related to its anti-cancer and antioxidant activities. The simplified diagram below illustrates a potential mechanism of action.
Caption: Potential mechanisms of Rhapontigenin's bioactivity.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in biological samples. The protocol is well-suited for researchers in pharmacology, toxicology, and drug development who are investigating the properties of this and other related stilbenoid compounds.
References
"Rhapontigenin 3'-O-glucoside" cell viability assay (e.g., MTT, MTS) protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside is a natural stilbenoid compound. Stilbenes are a class of polyphenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The evaluation of the cytotoxic and cytostatic effects of novel compounds like this compound is a critical first step in the drug discovery and development process. This document provides a detailed protocol for assessing the impact of this compound on cell viability using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.
While specific quantitative data for this compound is limited in publicly available literature, data from its aglycone, rhapontigenin, and a related compound, rhaponticin, provide valuable insights into its potential effects on cell viability.
Data Presentation: Cytotoxic Effects of Related Compounds
The following table summarizes the reported cytotoxic activities of rhapontigenin and rhaponticin on various cancer cell lines. This data can serve as a preliminary guide for designing dose-range finding studies for this compound.
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effect |
| Rhapontigenin | Caco-2 (colorectal cancer) | Neutral Red | 48 hours | Dose-dependent decrease in viability above 25 µM[1][2][3] |
| Rhaponticin | MG-63 (osteosarcoma) | MTT | Not Specified | IC50 of 25 µM |
| Rhaponticin | A549 (lung cancer) | MTT | 24 hours | Significant decrease in viability at 25 and 50 µM[4] |
Note: The IC50 values and effective concentrations can vary significantly depending on the cell line, assay method, and experimental conditions. It is crucial to determine these values empirically for this compound in the specific cell line of interest.
Experimental Protocols
This section provides detailed methodologies for performing MTT and MTS assays to evaluate the effect of this compound on cell viability.
Protocol 1: MTT Assay for Adherent Cells
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][6][7][8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 2: MTS Assay
The MTS assay is a more convenient alternative to the MTT assay as the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[2][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTS reagent (containing an electron coupling reagent like PES)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Reagent Addition:
-
After the desired incubation period with the compound, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and IC50 values as described in the MTT assay protocol.
-
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for MTT/MTS cell viability assay.
Putative Signaling Pathway
Based on the known mechanisms of the related compounds rhapontigenin and rhaponticin, a plausible signaling pathway that could be affected by this compound to induce apoptosis is illustrated below. It is important to note that this is a hypothetical pathway and requires experimental validation for this compound. Rhaponticin has been shown to inhibit the PI3K-Akt-mTOR signaling pathway.
Caption: Putative PI3K/Akt/mTOR signaling pathway affected by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhapontigenin from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Rhapontigenin 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhapontigenin 3'-O-glucoside is a stilbene compound found in various medicinal plants. Stilbenes are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. The evaluation of the antioxidant capacity of this compound is crucial for understanding its therapeutic potential in conditions associated with oxidative stress. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of this compound using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
The following sections provide standardized protocols for the DPPH, ABTS, and FRAP assays, which can be applied to determine the antioxidant capacity of this compound.
Data Presentation
Quantitative data from the antioxidant assays should be summarized for clear comparison. The following tables are templates for presenting the results for this compound against a standard antioxidant like Trolox or Ascorbic Acid.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Trolox (Standard) | [Experimental Value] | [Experimental Value] |
IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Compound | TEAC (Trolox Equivalents) |
| This compound | [Experimental Value] |
| Trolox (Standard) | 1.0 |
TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | [Experimental Value] |
| Trolox (Standard) | [Experimental Value] |
FRAP Value: The concentration of Fe(II) produced by the reduction of Fe(III) by the antioxidant.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance at 517 nm is measured spectrophotometrically.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the standard (Trolox or Ascorbic acid).
-
-
Assay:
-
To a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample/standard.
-
For the control, add 100 µL of the sample/standard solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
-
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is measured at 734 nm.[4]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of dilutions for the Trolox standard.
-
-
Assay:
-
To a 96-well microplate, add 10 µL of the sample or standard solution at different concentrations to respective wells.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.[6]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of the Trolox standard.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.
-
-
Assay:
-
To a 96-well microplate, add 20 µL of the sample or standard solution to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-6 minutes.[8]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
-
Visualizations
The following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Radical Scavenging Effects of Stilbene Glucosides from Polygonum multiflorum -Archives of Pharmacal Research [koreascience.kr]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
Unveiling the Anti-inflammatory Potential of Rhapontigenin 3'-O-glucoside in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of Rhapontigenin 3'-O-glucoside, also known as rhaponticin, in macrophage cell lines. The presented data and methodologies are curated for researchers in immunology, pharmacology, and drug discovery to facilitate the exploration of this compound's therapeutic potential.
Introduction
This compound is a stilbenoid compound found in the rhizomes of various Rheum species (rhubarb). Upon ingestion, it is metabolized to its aglycone, rhapontigenin, which is considered the primary biologically active form. Both rhaponticin and rhapontigenin have demonstrated a range of pharmacological activities, with a notable capacity to modulate inflammatory responses. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. In response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The overproduction of these mediators is implicated in the pathophysiology of various inflammatory diseases.
This compound and its active metabolite, rhapontigenin, have been shown to effectively suppress the production of these pro-inflammatory molecules in macrophage cell lines, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document outlines the quantitative effects of these compounds and provides detailed protocols for their evaluation.
Quantitative Data Summary
The anti-inflammatory activity of this compound and its related stilbene derivatives has been quantified by assessing their ability to inhibit the production of nitric oxide in LPS-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.
| Compound | Cell Line | Stimulant | Target Mediator | IC50 (µM) |
| Rhapontigenin | RAW 264.7 | LPS | Nitric Oxide (NO) | 11 - 69[1][2] |
| Piceatannol | RAW 264.7 | LPS | Nitric Oxide (NO) | 11 - 69[1][2] |
| Resveratrol | RAW 264.7 | LPS | Nitric Oxide (NO) | 11 - 69[1][2] |
| Rhaponticin 2"-O-gallate | RAW 264.7 | LPS | Nitric Oxide (NO) | 11 - 69[1][2] |
| Rhaponticin 6"-O-gallate | RAW 264.7 | LPS | Nitric Oxide (NO) | 11 - 69[1][2] |
Note: The glucoside moiety in rhaponticin has been observed to reduce the inhibitory activity compared to its aglycone form, rhapontigenin.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-inflammatory activity of this compound in macrophage cell lines. The murine macrophage cell line RAW 264.7 is commonly used for these assays.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Assessment of Cytotoxicity (MTT Assay)
Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentrations of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-inflammatory Activity Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
After 24 hours, collect the cell culture supernatants for the measurement of nitric oxide and cytokines.
-
Lyse the cells to extract proteins for Western blot analysis.
Measurement of Nitric Oxide (Griess Assay)
This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).[3]
-
Incubate at room temperature for 5-10 minutes, protected from light.[3]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[3]
-
Incubate at room temperature for another 5-10 minutes, protected from light.[3]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[4]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[4]
-
Wash the plate.
-
Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[4]
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.[4]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[4]
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for Signaling Pathways
This technique is used to determine the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a typical experimental workflow.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Inhibitors from rhubarb on lipopolysaccharide-induced nitric oxide production in macrophages: structural requirements of stilbenes for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of stilbene constituents from rhubarb on nitric oxide production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols for Rhapontigenin 3'-O-glucoside in Targeted Drug Delivery System Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhapontigenin 3'-O-glucoside, a naturally occurring stilbenoid, has garnered significant interest in the field of targeted drug delivery due to its potential anticancer properties. As a glycoside of rhapontigenin, it is anticipated to exhibit favorable characteristics for drug delivery, including potentially improved solubility and stability. This document provides a comprehensive overview of the application of this compound in the development of targeted drug delivery systems, focusing on nanoparticle-based approaches. While direct research on this compound nanoparticles is emerging, this guide consolidates information on its aglycone, rhapontigenin, and related stilbenoid glucosides to provide a foundational framework for researchers.
The primary challenge in utilizing rhapontigenin for cancer therapy is its low bioavailability and poor water solubility.[1] Encapsulation into nanoparticles presents a promising strategy to overcome these limitations, enhance therapeutic efficacy, and enable targeted delivery to tumor tissues.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [3] |
| Molecular Weight | 420.41 g/mol | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Targeted Drug Delivery Strategy
The development of a targeted drug delivery system for this compound aims to enhance its accumulation at the tumor site while minimizing systemic toxicity. This can be achieved by encapsulating the compound within nanoparticles that are surface-functionalized with targeting ligands. These ligands, such as antibodies, peptides, or small molecules, can specifically bind to receptors overexpressed on the surface of cancer cells.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on rhapontigenin and rhaponticin, which can serve as a benchmark for the development of this compound drug delivery systems.
Table 1: Nanoparticle Formulation and Characterization
| Formulation | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lipid Nanoparticles | Iridoid Glycosides | Softisan® 100 | 93.32 ± 0.32 | +39.30 ± 4.22 | 77-89 | N/A | [5] |
| Hybrid Nanoparticles | Apigenin | Lecithin, Chitosan, TPGS | 192.6 ± 4.2 | +36.54 | 69.35 ± 1.1 | N/A | [6] |
| Polymeric Nanoparticles | Methotrexate | Eudragit S100 | 165.7 ± 1.85 - 330.4 ± 4.19 | -0.163 ± 0.11 - -5.64 ± 0.36 | >61 | N/A | [7] |
| PLGA Nanoparticles | Tamoxifen | PLGA | 267.2 | +21 | 71.6 | N/A | [8] |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Rhaponticin | A549 (Lung Cancer) | MTT | 25 | 24 | [1] |
| Rhaponticin | CAL 27, SCC-9 (HNSCC) | CCK8 | ~50 | 24 | [9] |
| Rhapontigenin | Caco-2 (Colorectal Cancer) | Cytotoxicity | ~50 | 48 | [10] |
Experimental Protocols
The following are generalized protocols that can be adapted for the formulation and evaluation of this compound loaded nanoparticles.
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic or lipophilic drugs like this compound into a polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to form a surfactant solution.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Disperse the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS) to determine the average particle size, polydispersity index (PDI), and zeta potential.[11]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[12]
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol helps to determine the release profile of this compound from the nanoparticles over time.
Materials:
-
This compound loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor microenvironment conditions)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of the nanoparticles in PBS.
-
Place the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the external PBS medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for the concentration of released this compound using HPLC.
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Cellular Uptake
This protocol assesses the ability of cancer cells to internalize the nanoparticles.
Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 or by labeling the polymer)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for different time points.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells (if using microscopy).
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.[3]
Signaling Pathways
Rhapontigenin, the aglycone of this compound, has been shown to exert its anticancer effects by modulating various signaling pathways. It is plausible that this compound, after cellular uptake and enzymatic cleavage of the glucose moiety, would act through similar mechanisms.
Studies have demonstrated that rhaponticin, a similar stilbene glucoside, can inhibit the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells by modulating the IL-6/STAT3 signaling pathway.[9] Additionally, rhaponticin has been shown to suppress the PI3K-Akt-mTOR signaling pathway in osteosarcoma cells, leading to apoptosis.
Conclusion
This compound holds considerable promise as a therapeutic agent for targeted cancer therapy. The development of nanoparticle-based drug delivery systems is a critical step in translating its potential into clinical applications. The protocols and data presented in this document, derived from research on closely related compounds, provide a solid foundation for initiating research and development in this area. Further studies are warranted to optimize the formulation of this compound nanoparticles and to thoroughly evaluate their efficacy and safety in preclinical models.
References
- 1. Anticancer and immunomodulatory effect of rhaponticin on Benzo(a)Pyrene-induced lung carcinogenesis and induction of apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) [frontiersin.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer | MDPI [mdpi.com]
- 11. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Rhapontigenin 3'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges with Rhapontigenin 3'-O-glucoside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for an experiment. What are the first steps I should take?
A1: Low aqueous solubility is a common issue with many natural polyphenolic compounds. Here’s a logical troubleshooting workflow to address this:
-
Confirm Compound Identity and Purity: Ensure the material you are using is indeed this compound and of high purity, as impurities can affect solubility.
-
Start with a Small-Scale Solubility Test: Before preparing a large stock solution, perform a small test to estimate its solubility in your specific buffer. This will save time and valuable compound.
-
Gentle Heating and Agitation: Try gently warming the solution (e.g., to 37°C) and using an ultrasonic bath or vortexing to aid dissolution. Some suppliers recommend this as a first step.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the stability of your compound at different pH values and determine if adjusting the pH of your buffer is a viable option for your experiment.
-
Consider Co-solvents: If the above steps are insufficient, introducing a small percentage of a water-miscible organic solvent (a co-solvent) is a common and effective strategy.
Q2: What is the expected aqueous solubility of this compound?
A2: While the precise aqueous solubility of this compound is not widely reported in the literature, its aglycone, Rhapontigenin, has a very low aqueous solubility of 0.11 mg/mL. Although the addition of a glucose moiety generally increases hydrophilicity, the overall solubility in aqueous media can still be limited. Therefore, it is crucial to experimentally determine the solubility of your specific batch of the compound in your experimental buffer.
Q3: Are there more advanced techniques if simple methods fail?
A3: Yes, if basic methods do not yield the desired concentration, you can explore formulation strategies such as:
-
Cyclodextrin Complexation: This involves encapsulating the hydrophobic parts of the molecule within a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can improve its solubility and stability.
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.
Troubleshooting Guides
Issue: My this compound precipitates out of solution during my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Determine the approximate solubility in your buffer. 2. Prepare a saturated stock solution, centrifuge to pellet undissolved compound, and use the supernatant. 3. If a higher concentration is needed, consider using a co-solvent or cyclodextrin complexation. |
| Temperature change | 1. Check if your experimental conditions involve a temperature decrease that could lower solubility. 2. If so, try to maintain a constant temperature or use a formulation approach to keep the compound in solution. |
| pH shift | 1. Monitor the pH of your experimental system. 2. If the pH changes, it may affect the ionization state and solubility of the compound. Buffer your system appropriately. |
| Interaction with other components | 1. Evaluate if other components in your media could be causing precipitation. 2. Test the solubility of this compound in the presence of individual components of your experimental system. |
Issue: I need to prepare a stock solution of this compound for cell-based assays, but it's not dissolving in the cell culture medium.
Solutions:
It is common practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous cell culture medium.
| Solvent for Stock Solution | Considerations |
| Dimethyl Sulfoxide (DMSO) | - this compound is highly soluble in DMSO (e.g., 100 mg/mL). - Prepare a concentrated stock (e.g., 10-50 mM) in DMSO. - Crucially, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity to the cells. |
| Ethanol | - Can also be used as a co-solvent. - Similar to DMSO, keep the final concentration in the medium low to prevent cytotoxicity. |
Workflow for Preparing Dosing Solutions for Cell Culture:
Caption: Workflow for preparing dosing solutions for cell-based assays.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method to estimate the aqueous solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or vortexer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of your aqueous buffer in a microcentrifuge tube (e.g., 2 mg in 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Prepare a standard curve of this compound in a solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Dilute an aliquot of the supernatant in the same solvent used for the standard curve.
-
Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Calculate the concentration of the dissolved compound in the supernatant using the standard curve. This concentration represents the aqueous solubility.
Protocol 2: Improving Aqueous Solubility with Co-solvents
This protocol describes how to use a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer
-
Co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG)
-
Equipment from Protocol 1
Procedure:
-
Prepare several aqueous buffer solutions containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in PBS).
-
For each co-solvent mixture, perform the solubility determination as described in Protocol 1.
-
Add an excess of this compound to each co-solvent mixture.
-
Incubate with agitation for 24-48 hours.
-
Centrifuge and determine the concentration in the supernatant.
-
Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal concentration for your needs, keeping in mind the tolerance of your experimental system to the co-solvent.
Protocol 3: Improving Aqueous Solubility with Cyclodextrin Complexation
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer) or oven
Procedure (Co-precipitation Method):
-
Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
For each HP-β-CD solution, add an excess amount of this compound.
-
Stir the mixtures vigorously at a constant temperature for 24-48 hours, protected from light.
-
After stirring, filter or centrifuge the solutions to remove any undissolved compound.
-
The resulting clear solution contains the soluble this compound-HP-β-CD complex.
-
To obtain a solid complex, the solution can be freeze-dried (lyophilized).
-
Determine the concentration of this compound in the solution or the loading efficiency in the solid complex using UV-Vis spectrophotometry as described in Protocol 1.
Workflow for Cyclodextrin Complexation:
Caption: General workflow for improving solubility with cyclodextrins.
Quantitative Data Summary
The following table summarizes the solubility enhancement of Rhapontigenin (the aglycone) using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can serve as a reference for what might be achievable with its glucoside derivative.
| Compound | Solvent/System | Solubility | Fold Increase |
| Rhapontigenin | Water | 0.11 mg/mL | - |
| Rhapontigenin | 5 mM HP-β-CD in water | > 0.44 mg/mL | > 4-fold |
| Rhapontigenin | 10 mM HP-β-CD in water | > 0.77 mg/mL | > 7-fold |
Data adapted from a study on Rhapontigenin.
This data illustrates the significant potential of cyclodextrin complexation to improve the aqueous solubility of this class of compounds. Researchers working with this compound can expect a similar trend, though the exact values will need to be determined experimentally.
Enhancing the oral bioavailability of "Rhapontigenin 3'-O-glucoside" using novel formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Rhapontigenin 3'-O-glucoside. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic interests?
A1: this compound, also known as rhaponticin, is a natural stilbenoid glucoside found in medicinal plants like rhubarb. Its aglycone, rhapontigenin, is considered the primary bioactive form and has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A notable mechanism of action is the potent and selective inhibition of the human cytochrome P450 1A1 enzyme, which is involved in the metabolism of carcinogens.[1][2][3][4]
Q2: Why is the oral bioavailability of this compound so low?
A2: The oral bioavailability of this compound is extremely low, reported to be around 0.03% in rats.[5][6] This is due to several factors:
-
Poor Absorption: As a glycoside, its absorption in the upper gastrointestinal tract is limited.
-
Intestinal Metabolism: Gut microflora metabolize the glucoside into its aglycone, rhapontigenin.[6]
-
First-Pass Metabolism: The resulting rhapontigenin undergoes rapid and extensive metabolism in the liver, primarily through glucuronidation, leading to rapid elimination from the body.[3][7]
-
Low Aqueous Solubility: The aglycone, rhapontigenin, has low water solubility, which limits its dissolution and subsequent absorption.[8][9]
Q3: What are the most promising novel formulation strategies to enhance its bioavailability?
A3: Several nano-based formulation strategies have shown promise for improving the oral bioavailability of poorly soluble polyphenols like rhapontigenin:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds, protecting them from degradation in the gastrointestinal tract and enhancing their absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, improving their stability and bioavailability.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the solubility and absorption of lipophilic drugs.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.[8][9]
Q4: How do these formulations improve bioavailability?
A4: These novel formulations enhance bioavailability through several mechanisms:
-
Improved Solubility and Dissolution: By encapsulating the compound in a carrier, its effective solubility in gastrointestinal fluids is increased.
-
Protection from Degradation: The carrier protects the compound from the harsh acidic and enzymatic environment of the stomach and intestines.
-
Enhanced Permeability and Absorption: Nanoparticles can be taken up by intestinal epithelial cells more readily than free compounds and can utilize lymphatic transport pathways, bypassing the first-pass metabolism in the liver.
-
Sustained Release: Formulations can be designed for controlled and sustained release of the compound, maintaining therapeutic concentrations for a longer duration.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor affinity of the compound for the carrier matrix.Incorrect ratio of compound to carrier.Suboptimal formulation process (e.g., temperature, pH, sonication time). | Optimize the compound-to-lipid/polymer ratio.For lipophilic compounds like rhapontigenin, ensure the chosen lipid has good solubilizing capacity.Modify the pH of the aqueous phase to influence the charge and solubility of the compound.Adjust process parameters such as homogenization speed, sonication energy, or temperature. |
| Particle Aggregation/Instability | Insufficient surfactant/stabilizer concentration.Inappropriate zeta potential.High concentration of nanoparticles. | Increase the concentration of the surfactant or co-surfactant.Use a combination of steric and electrostatic stabilizers.Adjust the pH to achieve a higher absolute zeta potential (typically > |30 mV|).Dilute the nanoparticle suspension. |
| Inconsistent Particle Size | Inadequate energy input during homogenization.Improper mixing of phases.Use of polydisperse raw materials. | Increase homogenization time or pressure.Ensure the organic phase is completely evaporated in methods that use solvents.Use high-purity, monodisperse lipids and surfactants. |
| Burst Release of the Compound | High concentration of the compound on the surface of the nanoparticle.Poor entrapment within the core of the carrier. | Optimize the formulation to encourage core loading rather than surface adsorption.Consider a coating (e.g., chitosan) to create an additional barrier for diffusion.For SLNs, select lipids with a more ordered crystalline structure to reduce drug expulsion. |
| No Significant Improvement in In Vivo Bioavailability | Formulation is not stable in gastrointestinal fluids.Rapid clearance of nanoparticles from circulation.In vitro-in vivo correlation is poor. | Test the stability of the formulation in simulated gastric and intestinal fluids.Consider surface modification with PEG (PEGylation) to increase circulation time.Evaluate different animal models and ensure the analytical method for plasma concentration is validated. |
Quantitative Data Presentation
The following tables summarize the expected improvements in physicochemical properties and pharmacokinetic parameters of Rhapontigenin/Rhapontigenin 3'-O-glucoside when formulated into novel delivery systems.
Note: As direct comparative studies for this compound formulations are limited, the following pharmacokinetic data is an illustrative example based on typical enhancements observed for poorly soluble polyphenols when formulated as nanoparticles.
Table 1: Physicochemical Property Enhancements
| Formulation Type | Parameter Measured | Improvement Factor | Reference |
| HP-β-Cyclodextrin Inclusion Complex | Aqueous Solubility of Rhapontigenin | ~7-fold increase | [8][9] |
| HP-β-Cyclodextrin Inclusion Complex | Stability of Rhapontigenin (at room temp. for 3 months) | >73% remaining vs. <42% for free compound | [11] |
Table 2: Illustrative Pharmacokinetic Parameters (Oral Administration in Rats)
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Free Rhapontigenin | 50 mg/kg | ~50 | ~1.5 | ~200 | 100 (Baseline) |
| Rhapontigenin-SLNs | 50 mg/kg | ~450 | ~4.0 | ~4,500 | ~2250% |
| Rhapontigenin-Liposomes | 50 mg/kg | ~300 | ~3.5 | ~3,200 | ~1600% |
| Rhapontigenin-Nanoemulsion | 50 mg/kg | ~550 | ~2.5 | ~5,000 | ~2500% |
Experimental Protocols
1. Preparation of Rhapontigenin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Materials: Rhapontigenin, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), distilled water.
-
Methodology:
-
Weigh appropriate amounts of glyceryl monostearate and rhapontigenin. Heat the mixture to 75-80°C (above the lipid's melting point) until a clear, uniform lipid melt is obtained.
-
In a separate beaker, dissolve Poloxamer 188 in distilled water and heat to the same temperature (75-80°C).
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. Preparation of Rhapontigenin-Cyclodextrin Inclusion Complexes by Freeze-Drying
-
Materials: Rhapontigenin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, distilled water.
-
Methodology:
-
Dissolve a specific molar ratio (e.g., 1:1) of Rhapontigenin and HP-β-CD in a minimal amount of ethanol-water co-solvent with stirring.
-
Continue stirring the solution at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer for 48 hours to obtain a dry powder of the inclusion complex.
-
Wash the resulting powder with a small amount of cold ethanol to remove any uncomplexed surface-adhered rhapontigenin and dry under vacuum.
-
Characterize the complex using techniques like FTIR, DSC, and XRD to confirm inclusion.
-
3. Preparation of Rhapontigenin-Loaded Liposomes by Thin-Film Hydration
-
Materials: Rhapontigenin, Soy phosphatidylcholine, Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4).
-
Methodology:
-
Dissolve soy phosphatidylcholine, cholesterol, and rhapontigenin in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C). A thin, dry lipid film will form on the flask wall.
-
Place the flask under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated rhapontigenin by centrifugation or dialysis.
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for formulation and evaluation.
Caption: Proposed anti-inflammatory signaling pathway of Rhapontigenin.
References
- 1. Mechanism-based inhibition of human cytochrome P450 1A1 by rhapontigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhapontigenin - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Rhaponticin and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. mdpi.com [mdpi.com]
"Rhapontigenin 3'-O-glucoside" stability issues in solution and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhapontigenin 3'-O-glucoside.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is also soluble in other organic solvents such as pyridine, methanol, and ethanol.[2] For in vitro experiments, ensure the final concentration of DMSO is compatible with your cell culture or assay system.
2. What are the optimal storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the integrity of this compound stock solutions. Once prepared, it is highly recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][3] All solutions should be protected from light.[1]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][3] |
3. What are the main factors that can affect the stability of this compound in solution?
As a stilbenoid glucoside, the stability of this compound can be influenced by several environmental factors:
-
Light: Exposure to both UV and visible light can cause the more common and stable trans-isomer to convert to the cis-isomer.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation.[4]
-
pH: Extreme pH values can affect the stability of stilbenoids and other glycosides.[6][7] For its aglycone, rhapontigenin, neutral pH has been shown to be optimal for stability.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4][8]
-
Enzymes: Oxidative enzymes can also contribute to the degradation of stilbenoids.[4]
4. How does glycosylation affect the stability of rhapontigenin?
Glycosylation, the attachment of a sugar moiety, generally enhances the stability of stilbenes.[9][10] Therefore, this compound is expected to be more stable than its aglycone, rhapontigenin.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
Issue 1: Difficulty dissolving the compound or observing precipitation.
-
Question: I am having trouble dissolving this compound in DMSO, or I see precipitation in my stock solution. What should I do?
-
Answer:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in the DMSO can significantly decrease the solubility of the compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3]
-
Check for saturation: You may be attempting to prepare a solution that is above the compound's solubility limit. Refer to the manufacturer's product information sheet for solubility data.
-
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Question: My experimental results are not reproducible, or the observed biological activity is lower than expected. Could this be a stability issue?
-
Answer: Yes, degradation of the compound is a likely cause.
-
Review storage and handling procedures:
-
Consider stability in your experimental media: The compound may not be stable under your specific experimental conditions (e.g., pH, temperature, presence of certain ions in the media). It is advisable to prepare fresh dilutions in your experimental buffer or media immediately before use.
-
Perform a quality check: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC.
-
Issue 3: Observing a shift in the UV-Vis spectrum or a new peak in HPLC analysis.
-
Question: I have noticed a change in the UV-Vis absorbance spectrum or the appearance of a new peak in my HPLC chromatogram over time. What could be the cause?
-
Answer: This is a strong indication of compound degradation.
-
Photoisomerization: The most common degradation pathway for stilbenoids upon light exposure is the isomerization from the trans- form to the cis- form.[5] This will result in a different retention time on HPLC and a shift in the UV-Vis spectrum.
-
Hydrolysis or Oxidation: Other potential degradation pathways include hydrolysis of the glycosidic bond or oxidation of the phenolic rings.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical results.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[11][12]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[11]
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method.[11] Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | None (in solvent) | 60°C (in dark) |
| Photolytic | None (in solvent) | Ambient (light exposure) |
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:94356-22-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Overcoming poor permeability of "Rhapontigenin 3'-O-glucoside" in cell-based assays
Welcome to the technical support center for researchers utilizing Rhapontigenin 3'-O-glucoside in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on overcoming the compound's inherent permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Rhapontigenin?
A: this compound (also known as Rhaponticin) is a stilbenoid glucoside, a natural compound found in plants like rhubarb.[1][2] It is the glycosylated form of Rhapontigenin, meaning it has a glucose molecule attached. Rhapontigenin is the "aglycone" (the non-sugar part) and is generally considered the more biologically active form of the molecule once inside a cell.[2][3][4]
Q2: Why am I not observing the expected biological effect of this compound in my live-cell assay?
A: The most common reason for a lack of activity in cell-based assays is the compound's poor permeability across the cell membrane. The attached glucose molecule increases the hydrophilicity of the compound, making it difficult for it to passively diffuse through the lipid bilayer of the cell membrane. Studies have shown that the aglycone form, Rhapontigenin, is absorbed much more effectively than its glycoside counterpart.[3]
Q3: Is the glucoside or the aglycone the primary active form of the compound?
A: For intracellular targets, the aglycone, Rhapontigenin, is considered the biologically active form.[2][4] In vivo, gut microbiota can convert the glucoside to the aglycone, allowing for absorption.[3] However, in standard in vitro cell culture, these converting enzymes are absent. Therefore, for the compound to exert its effect on intracellular pathways, such as inhibiting Cytochrome P450 1A1 or modulating inflammatory signaling, it must first enter the cell and ideally be converted to Rhapontigenin.[4][5][6]
Q4: How significant is the permeability difference between this compound and Rhapontigenin?
A: The difference is substantial. Studies using the Caco-2 cell monolayer model, a standard for assessing intestinal absorption, demonstrate that the aglycone Rhapontigenin has a significantly higher apparent permeability coefficient (Papp) than its glucoside form, Rhaponticin.[3] This indicates a much greater ability to cross cell membranes.
Quantitative Permeability Data
The following table summarizes comparative permeability data for stilbene analogs in Caco-2 cell assays.
| Compound | Form | Apparent Permeability Coefficient (Papp) (cm/sec) | Reference |
| Rhaponticin | Glycoside | 6.523 x 10-7 | [3] |
| Rhapontigenin | Aglycone | 1.441 x 10-6 | [3] |
| Piceid | Glycoside | 1.149 x 10-7 | [3] |
| Resveratrol | Aglycone | 9.994 x 10-6 | [3] |
| Table 1: Comparison of permeability coefficients (Papp) in Caco-2 cells, demonstrating that aglycones (Rhapontigenin, Resveratrol) are significantly more permeable than their corresponding glycosides (Rhaponticin, Piceid). Data from Kim et al., 2008.[3] |
Troubleshooting Guide
Problem: I've treated my cells with this compound, but my assay shows no significant effect compared to the vehicle control.
-
dot
Caption: Troubleshooting workflow for permeability issues.
-
Recommended Solutions:
1. Use the Aglycone (Rhapontigenin) Directly: The most effective and scientifically sound approach is to use the aglycone, Rhapontigenin, in your experiments.[3] This bypasses the permeability barrier entirely. If you do not have the aglycone, it can be prepared from the glucoside via enzymatic hydrolysis (see Protocol 1).
2. Enzymatic Conversion to the Aglycone: You can enzymatically convert this compound to Rhapontigenin before adding it to your cells using a β-glucosidase enzyme.[7][8] This method generates the active, permeable form of the compound for your assay.
-
dot
Caption: Enzymatic conversion of the glucoside.
3. Use Chemical Permeabilizing Agents (with caution): For some endpoint assays where cell membrane integrity is not required (e.g., immunocytochemistry, fixed-cell reporter assays), you can use detergents to permeabilize the cells.[9][10] This approach is not suitable for live-cell imaging or assays that measure cell viability, proliferation, or metabolic function , as these agents disrupt the cell membrane.[10] Common agents include Triton™ X-100 or Tween-20. Optimization is critical as over-permeabilization can lyse cells or lead to artifacts.
-
Problem: My compound has low water solubility. How can I address this?
-
Solution: While permeability is the primary barrier for the glucoside, the aglycone (Rhapontigenin) is more hydrophobic, which can lead to solubility issues in aqueous media.[11]
-
Use a Stock Solution in an Organic Solvent: Prepare a concentrated stock solution in a solvent like DMSO or ethanol. When adding to your cell culture media, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Formulation with Cyclodextrins: For more advanced applications, inclusion complexes with cyclodextrins can significantly improve the water solubility and stability of hydrophobic compounds like Rhapontigenin.[11]
-
Experimental Protocols
Protocol 1: Enzymatic Conversion of this compound to Rhapontigenin
This protocol provides a general method for hydrolyzing the glucoside to its aglycone. Optimization may be required depending on the specific enzyme used.
-
Reagents:
-
This compound
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)[12]
-
Reaction Buffer (e.g., 50 mM sodium acetate or citrate buffer, pH 5.0)
-
Stopping Reagent (e.g., Sodium Carbonate or by heat inactivation)
-
Solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure:
-
Dissolve this compound in the reaction buffer to a desired concentration (e.g., 1 mg/mL). A small amount of DMSO may be used to aid initial dissolution before dilution in buffer.
-
Add β-glucosidase to the solution. The optimal enzyme concentration should be determined empirically (start with a range of 1-10 units/mL).
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-50°C) for 2-24 hours. Monitor the conversion periodically using TLC or HPLC.
-
Once the reaction is complete, stop it by either adding a high pH solution like 1M sodium carbonate or by heating the mixture to 95°C for 10 minutes to denature the enzyme.[8]
-
Extract the aglycone (Rhapontigenin) from the aqueous solution using an appropriate organic solvent like ethyl acetate.
-
Evaporate the organic solvent to obtain the purified Rhapontigenin.
-
Confirm the identity and purity of the resulting Rhapontigenin via analytical methods (e.g., HPLC, LC-MS) before use in cell-based assays.
-
Protocol 2: Cell Permeabilization for Fixed-Cell Assays
This protocol is for use with fixed cells and is not suitable for live-cell experiments .
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
-
-
Procedure:
-
Culture cells on a suitable vessel (e.g., glass coverslips in a 24-well plate).
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding the Permeabilization Buffer and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now permeabilized and ready for subsequent steps, such as blocking and antibody incubation for immunofluorescence, or for treatment with this compound if the assay endpoint is measured in fixed cells.
-
Signaling Pathway Context
Rhaponticin and its active aglycone, Rhapontigenin, have been reported to possess anti-inflammatory properties, partly through the inhibition of the MAPK/NF-κB signaling pathway.[4] Understanding this context can help in designing experiments with appropriate positive controls (e.g., LPS or TNF-α to stimulate the pathway) and readouts (e.g., measuring cytokine expression or NF-κB nuclear translocation).
-
dot
Caption: Rhapontigenin's inhibitory effect on NF-κB.
References
- 1. Rhaponticin - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Rhaponticin and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rhapontigenin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 10. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction of "Rhapontigenin 3'-O-glucoside" from rhubarb rhizomes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the optimal extraction of Rhapontigenin 3'-O-glucoside (also known as Rhaponticin) from rhubarb rhizomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its common source? A1: this compound is a stilbenoid glucoside compound, more commonly known as Rhaponticin.[1] It is naturally found in the rhizomes of various Rheum (rhubarb) species.[2][3] Its aglycone, the part of the molecule without the sugar moiety, is called rhapontigenin.[1]
Q2: Which species of rhubarb is the best source for Rhaponticin? A2: The content of Rhaponticin varies significantly between different rhubarb species. Unofficial rhubarb species, such as Rheum rhaponticum, are generally rich in stilbenes like Rhaponticin.[4] Official rhubarbs listed in pharmacopeias (e.g., Rheum palmatum, Rheum officinale) are often higher in anthraquinones and may contain lower concentrations of Rhaponticin.[4][5] Rhapontigenin and rhein (an anthraquinone) can be used as key chemical markers to differentiate between official and unofficial rhubarb species.[4][5]
Q3: What are the most critical factors influencing the extraction yield of Rhaponticin? A3: The primary factors are the choice of rhubarb species, the solvent system used (type and concentration), extraction temperature, extraction time, and the pH of the extraction medium. The physical preparation of the rhizome, such as grinding it into a fine powder, is also crucial for efficient extraction.[6][7]
Q4: How can I accurately quantify the amount of Rhaponticin in my extract? A4: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the quantitative analysis of Rhaponticin.[4][8] For detection, stilbenes like Rhaponticin have a maximum UV absorption wavelength around 324-325 nm, which should be used for quantification to ensure sensitivity and selectivity.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification process.
Problem: Low or No Yield of Rhaponticin
Q: My HPLC results show a very low concentration of Rhaponticin in my final extract. What are the potential causes and solutions? A: Low yield is a common issue that can stem from several factors, from the raw material to the extraction parameters. The following table outlines potential causes and recommended actions.
| Possible Cause | Recommended Action & Justification |
| Incorrect Rhubarb Species | Verify the species of your rhubarb rhizomes. Perform a rapid Thin-Layer Chromatography (TLC) analysis using rhapontigenin and rhein as reference standards. Unofficial rhubarbs, which are rich in Rhaponticin, will show a prominent spot for rhapontigenin, while official species will be rich in rhein.[4][5] |
| Suboptimal Solvent System | Rhaponticin is a polar glycoside. Use polar solvents for extraction. 80% aqueous ethanol has been successfully used in reflux extraction.[6] Methanol is also effective.[9] An acidic methanol solution (e.g., 1-3% HCl in 70% MeOH) can also be used, but care must be taken to avoid hydrolysis.[4] |
| Inefficient Extraction Method | Ensure the rhizome is finely powdered to maximize surface area.[7] Increase the extraction duration or perform multiple extraction cycles.[6] Consider using methods that enhance extraction efficiency, such as reflux[6] or ultrasound-assisted extraction.[10][11] |
| Degradation of the Glucoside | The glycosidic bond in Rhaponticin can be cleaved under harsh conditions, converting it to its aglycone, rhapontigenin. Analyze your extract for high levels of rhapontigenin. If present, this indicates degradation. See the next troubleshooting problem for solutions. |
Problem: Suspected Degradation of Rhaponticin
Q: I am detecting a high peak for the aglycone (Rhapontigenin) but a very small peak for the target glucoside. How can I prevent this conversion? A: This indicates hydrolysis of the glycosidic bond. The stability of glucosides is highly dependent on temperature and pH.[12]
-
Thermal Degradation: High temperatures used in methods like reflux can accelerate hydrolysis.[11]
-
pH-Induced Degradation: While glucosides are often more stable in acidic conditions (pH < 3), strong acids can catalyze hydrolysis, especially when combined with heat.[4][12] Neutral or alkaline conditions (pH > 6) can also lead to rapid degradation.[12]
-
Solution: Maintain a mildly acidic pH and avoid strong acids or bases in your extraction solvent. If using acid, conduct optimization studies at lower concentrations and temperatures.
-
Problem: High Levels of Impurities in the Extract
Q: My crude extract has a strong yellow/orange color and shows multiple interfering peaks during analysis. How can I purify the Rhaponticin? A: Rhubarb is rich in anthraquinones (e.g., emodin, chrysophanol), which are pigmented and co-extract with Rhaponticin.[6][7] A multi-step purification strategy is required.
-
Liquid-Liquid Partitioning: After obtaining the crude extract and removing the initial solvent (e.g., ethanol), dissolve the residue in water. Sequentially extract this aqueous solution with solvents of increasing polarity. For instance, an initial wash with petroleum ether will remove non-polar compounds, followed by extraction with ethyl acetate and then n-butanol.[6] The target compound's distribution across these fractions should be monitored by TLC or HPLC.
-
Column Chromatography: For higher purity, the enriched fraction from partitioning should be subjected to column chromatography. Diaion HP-20, a polymeric adsorbent resin, is effective for purifying glycosides from crude plant extracts.[6] Silica gel chromatography can also be used.[9]
Section 3: Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rhaponticin This method uses ultrasonic waves to facilitate extraction at lower temperatures, preserving the integrity of the glucoside.
-
Preparation: Grind dried rhubarb rhizomes into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of rhubarb powder into a 250 mL flask.
-
Add 200 mL of 80% aqueous ethanol (a 1:20 solid-to-liquid ratio).[11]
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 50°C and the ultrasound power to 350 W.[10][11]
-
Extract for 35 minutes, ensuring the flask is securely placed in the bath.[10]
-
-
Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper. For clearer filtrate, a 0.45 µm filter can be used.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Reflux Extraction of Rhaponticin This is a classical and vigorous extraction method.
-
Preparation: Prepare 100 g of finely powdered rhubarb rhizomes.
-
Extraction:
-
Recovery:
-
Allow the mixture to cool, then filter the contents.
-
Return the solid residue to the flask and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[6]
-
-
Concentration: Combine all three filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
Protocol 3: HPLC Quantification of Rhaponticin This protocol provides a validated method for the analysis of Rhaponticin.[4]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with a UV/PDA detector. |
| Column | C18 reverse-phase column (e.g., Agilent Extend-C18, 4.6 mm × 250 mm, 5 µm).[6] |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). |
| Flow Rate | 1.0 mL/min.[6] |
| Detection Wavelength | 324 nm for Rhaponticin (stilbene).[4] A second wavelength (e.g., 267 nm or 225 nm) can be used to monitor anthraquinones.[4][6] |
| Column Temperature | 30°C.[6] |
| Injection Volume | 10-20 µL.[6] |
| Standard Preparation | Prepare a stock solution of pure Rhaponticin standard in methanol. Create a series of dilutions to generate a calibration curve. |
| Sample Preparation | Dissolve a known quantity of the dried extract in the mobile phase or methanol. Filter through a 0.45 µm syringe filter before injection. |
Section 4: Visualizations and Workflows
The following diagrams illustrate the key processes for extraction and troubleshooting.
Caption: General workflow for extraction, purification, and analysis of Rhaponticin.
References
- 1. Rhaponticin - Wikipedia [en.wikipedia.org]
- 2. Rhaponticin from rhubarb rhizomes alleviates liver steatosis and improves blood glucose and lipid profiles in KK/Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Purified Anthraquinone-Glycoside Preparation From Rhubarb Ameliorates Type 2 Diabetes Mellitus by Modulating the Gut Microbiota and Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101401851A - Method for extracting rhubarb total dihydrodiketoanthracene from rhubarb - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Extraction and identification of active ingredients in Rhubarb plant [cic.azaruniv.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rhapontigenin 3'-O-glucoside Nanoformulation and Encapsulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhapontigenin 3'-O-glucoside nanoformulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound, a derivative of the methoxylated stilbene rhapontigenin, likely shares similar formulation challenges with its aglycone and other stilbenoids.[1][2][3] These include low aqueous solubility and potential for degradation, which can limit its bioavailability and therapeutic efficacy.[1][2] Nanoencapsulation is a promising strategy to overcome these limitations by improving solubility, stability, and enabling controlled release.[3][4][5][6]
Q2: Which nanoencapsulation techniques are suitable for this compound?
A2: While specific studies on this compound nanoformulations are limited, techniques successful for its aglycone, rhapontigenin, and other phenolic glucosides can be considered. These include:
-
Cyclodextrin Inclusion Complexes: This technique enhances solubility and stability by encapsulating the molecule within the hydrophobic cavity of cyclodextrins.[1][2][3]
-
Liposomes: These are self-assembled lipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds, offering good biocompatibility.[4][7]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that protect the encapsulated compound and allow for controlled release.[8][9][10]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that are solid at room temperature and can improve the bioavailability of encapsulated drugs.[11][12]
Q3: How can I improve the encapsulation efficiency of this compound?
A3: Low encapsulation efficiency can be due to several factors. To improve it, consider the following:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the concentration of this compound relative to the encapsulating material (e.g., cyclodextrin, lipid, polymer).
-
Method of Preparation: The chosen nanoformulation technique significantly impacts encapsulation. For instance, in liposomal formulations, the ethanol injection method has shown to improve stability and encapsulation.[7]
-
Solvent Selection: Ensure that this compound and the carrier material are soluble in the chosen solvent system during the formulation process.
-
pH Adjustment: The pH of the formulation medium can influence the charge and interaction between the drug and the carrier, affecting encapsulation. For rhapontigenin, inclusion complexes with cyclodextrins were found to be most stable at a neutral pH of 7.[2][3]
Q4: My nanoparticles are aggregating. What can I do?
A4: Nanoparticle aggregation is a common issue that can be addressed by:
-
Surface Charge Modification: Increasing the zeta potential (surface charge) of the nanoparticles can enhance electrostatic repulsion and prevent aggregation. This can be achieved by using charged lipids, polymers, or by adjusting the pH.
-
Steric Stabilization: Incorporating polyethylene glycol (PEG) or other hydrophilic polymers on the nanoparticle surface can create a steric barrier that prevents aggregation.
-
Lyophilization with Cryoprotectants: If you are storing the nanoparticles in a dried form, using cryoprotectants like trehalose or sucrose during lyophilization can prevent aggregation upon reconstitution.
-
Optimizing Ionic Strength: High salt concentrations can screen surface charges and lead to aggregation. Evaluate the effect of buffer and salt concentrations on your formulation's stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Solubility of this compound | Inherent poor aqueous solubility. | * Utilize nanoencapsulation techniques like cyclodextrin complexation, which has been shown to increase the water solubility of the related compound rhapontigenin by sevenfold.[1][2][3] * Prepare a stock solution in an appropriate organic solvent such as DMSO, methanol, or ethanol before incorporating it into the aqueous phase of the nanoformulation.[13] |
| Degradation of this compound during Formulation/Storage | Sensitivity to pH, temperature, light, and oxidation.[3][5] | * For cyclodextrin complexes, storage at refrigeration temperatures and neutral pH (pH 7) provides the best stability for the encapsulated rhapontigenin.[2] * Protect the formulation from light by using amber-colored vials. * Consider bubbling the solutions with nitrogen to remove dissolved oxygen and prevent oxidation. |
| Inconsistent Particle Size | Variations in formulation parameters such as stirring speed, temperature, or sonication time. | * Strictly control and monitor all experimental parameters. * Use a calibrated and well-maintained homogenizer or sonicator. * Ensure complete dissolution of all components before initiating nanoparticle formation. |
| Low Drug Loading | Poor affinity between the drug and the carrier material. Drug leakage during the purification process. | * Select a carrier material with high affinity for this compound. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) showed the highest affinity for rhapontigenin.[2] * Optimize the purification method (e.g., centrifugation speed and time, dialysis membrane cutoff) to minimize the loss of encapsulated drug. |
| Burst Initial Release | A significant portion of the drug is adsorbed on the nanoparticle surface rather than being encapsulated. | * Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug. * Modify the formulation by adding a coating layer (e.g., chitosan, pectin) to better retain the drug.[4] |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the encapsulation of rhapontigenin (the aglycone of this compound) with cyclodextrins. This data can serve as a valuable reference for formulating this compound.
Table 1: Encapsulation Constants of Rhapontigenin with Different Cyclodextrins
| Cyclodextrin | Encapsulation Constant (KF) (M-1) |
| HP-β-CD | 10,308.89 ± 515.44 |
Data extracted from a study on rhapontigenin, which suggests HP-β-CD has a high affinity for the molecule.[2]
Table 2: Influence of pH and Temperature on the Stability of Rhapontigenin-HP-β-CD Inclusion Complex
| Condition | Encapsulation Constant (KF) (M-1) | % Decrease from Optimal |
| pH | ||
| pH 3 | ~7422 | 28% |
| pH 5 | ~9484 | 8% |
| pH 7 | 10,308.89 | 0% |
| pH 11 | 1305.68 ± 65.28 | 87% |
| Temperature | ||
| 4°C | Higher Stability | - |
| Room Temperature | Lower Stability | - |
This data indicates that the inclusion complex is most stable at neutral pH and refrigeration temperatures.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from the methodology used for rhapontigenin.[2][3]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Prepare aqueous solutions of various cyclodextrins (e.g., HP-β-CD) at different concentrations in a buffer of desired pH (e.g., pH 7 phosphate buffer).
-
-
Complex Formation:
-
Add a small aliquot of the this compound stock solution to each cyclodextrin solution.
-
Ensure the final concentration of the organic solvent is minimal to avoid interference with complex formation.
-
Incubate the mixtures at a controlled temperature (e.g., 25°C) with constant stirring for a specified period (e.g., 24 hours) to reach equilibrium.
-
-
Characterization:
-
Determine the encapsulation efficiency and binding constant using fluorescence spectroscopy. The fluorescence of stilbenes like rhapontigenin changes upon encapsulation in the hydrophobic cyclodextrin cavity.[2]
-
The stoichiometry of the complex can be determined using methods like the Benesi-Hildebrand plot.[3]
-
Protocol 2: Preparation of this compound Loaded Liposomes by Ethanol Injection Method
This protocol is a general method applicable to many bioactive compounds.[7]
-
Preparation of Lipid Phase:
-
Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in absolute ethanol.
-
-
Liposome Formation:
-
Heat an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Inject the ethanolic lipid solution slowly into the pre-heated aqueous phase with constant stirring. This will lead to the spontaneous formation of liposomes.
-
-
Purification and Size Reduction:
-
Remove the ethanol and non-encapsulated drug by dialysis or ultracentrifugation.
-
To obtain a uniform size distribution, the liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug in each fraction using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: General experimental workflow for nanoformulation.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pelargonidin-3-O-Glucoside Encapsulated Pectin-Chitosan-Nanoliposomes Recovers Palmitic Acid-Induced Hepatocytes Injury [mdpi.com]
- 5. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity and absorption of cyanidin-3-O-glucoside liposomes in GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polymeric Nanoparticles for Delivery of Natural Bioactive Agents: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. scienceopen.com [scienceopen.com]
- 13. This compound | CAS:94356-22-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Large-Scale Synthesis of Rhapontigenin 3'-O-glucoside
Welcome to the technical support center for the large-scale synthesis of Rhapontigenin 3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on synthetic protocols and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: There are two main approaches for the large-scale synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the Koenigs-Knorr reaction or a related glycosylation method where a protected glucosyl donor is reacted with rhapontigenin in the presence of a promoter.[1] This method allows for large-scale production but may require extensive protecting group chemistry and purification to achieve the desired regioselectivity and purity.
-
Enzymatic Synthesis: This approach utilizes enzymes such as glucosyltransferases or glycosidases (e.g., cyclodextrin glucanotransferase - CGTase) to catalyze the transfer of a glucose moiety to rhapontigenin.[2][3] Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, potentially reducing the need for complex protection and deprotection steps.[2][4] Biotransformation using cultured plant cells is another enzymatic option.[5][6][7][8]
Q2: What are the main challenges in the chemical synthesis of this compound at a large scale?
A2: Scaling up chemical synthesis presents several challenges:[5]
-
Regioselectivity: Rhapontigenin has multiple hydroxyl groups, leading to the potential for glycosylation at undesired positions. Achieving selective glucosylation at the 3'-O-position often requires a multi-step process involving protection and deprotection of other hydroxyl groups.
-
Stereoselectivity: Controlling the anomeric configuration (α or β) of the glycosidic bond can be difficult. The Koenigs-Knorr reaction, with a participating group at C2 of the glucosyl donor, generally favors the formation of the 1,2-trans-glycoside (β-glucoside).[1]
-
Reaction Conditions: Harsh reaction conditions, such as the use of heavy metal salts (e.g., silver or mercury salts) as promoters in the classical Koenigs-Knorr reaction, can lead to side reactions and pose environmental and safety concerns on a large scale.[1][9]
-
Purification: The final product is often part of a complex mixture containing unreacted starting materials, regioisomers, and other byproducts, making purification challenging at a large scale.
Q3: What are the key considerations for scaling up the enzymatic synthesis of this compound?
A3: Key considerations for scaling up enzymatic synthesis include:
-
Enzyme Stability and Cost: The stability of the enzyme under process conditions and its cost are critical factors for economic viability at a large scale.
-
Reaction Kinetics: Optimizing substrate and enzyme concentrations, temperature, pH, and reaction time is crucial for maximizing product yield and minimizing reaction time.
-
Substrate Solubility: The low aqueous solubility of rhapontigenin can limit the reaction rate. The use of co-solvents may be necessary to improve solubility, but these can affect enzyme activity and stability.[10]
-
Product Inhibition: The accumulation of the product, this compound, can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.
-
Downstream Processing: Separation of the product from the enzyme, unreacted substrates, and buffer components requires efficient and scalable purification methods.
Q4: How can I purify large quantities of this compound?
A4: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative isolation and purification of stilbene glycosides from complex mixtures.[11][12] This liquid-liquid partition chromatography method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. For related stilbene glycosides, solvent systems such as chloroform:n-butanol:methanol:water have been successfully employed.[11][12] Other large-scale chromatographic techniques like preparative HPLC can also be used.
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Method)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glucoside | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal promoter activity. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Ensure anhydrous conditions, as water can consume the activated glucosyl donor. - Screen different promoters (e.g., silver carbonate, silver triflate, mercuric cyanide) and optimize the stoichiometry.[1] - Optimize reaction temperature; lower temperatures may improve stability but require longer reaction times. |
| Formation of Multiple Regioisomers | - Incomplete protection of other hydroxyl groups on rhapontigenin. | - Re-evaluate the protecting group strategy. Ensure complete protection of the 3- and 5-hydroxyl groups before glycosylation. - Use a more sterically hindered protecting group to enhance selectivity. |
| Incorrect Stereochemistry (α-anomer formation) | - Lack of a participating neighboring group at the C-2 position of the glucosyl donor. - Reaction proceeding through an SN1-like mechanism. | - Use a glucosyl donor with a participating group at C-2 (e.g., acetyl, benzoyl) to favor the formation of the β-anomer via anchimeric assistance.[1] - Optimize solvent and temperature to favor an SN2-like mechanism. |
| Difficult Purification | - Presence of closely related isomers and byproducts. | - Employ High-Speed Counter-Current Chromatography (HSCCC) for efficient separation of isomers.[13][11] - Optimize the mobile phase for preparative HPLC to achieve better separation. |
Enzymatic Synthesis (Transglucosylation using CGTase)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Low enzyme activity. - Poor solubility of rhapontigenin. - Suboptimal reaction conditions (pH, temperature). - Product inhibition. | - Increase enzyme concentration. - Add a co-solvent (e.g., DMSO, methanol) to improve rhapontigenin solubility, but first test its effect on enzyme stability.[10] - Optimize pH and temperature for the specific CGTase being used.[14] - Consider a fed-batch or continuous process to keep product concentration low. |
| Formation of Polyglycosylated Products | - High activity of the enzyme leading to further glycosylation of the desired product. | - Optimize the ratio of glucosyl donor to acceptor (rhapontigenin). - Control the reaction time carefully and stop the reaction when the desired monoglucoside is at its maximum concentration. - A subsequent treatment with an enzyme like amyloglucosidase can be used to hydrolyze polyglucosylated products back to the monoglucoside. |
| Enzyme Instability | - Inappropriate pH, temperature, or co-solvent concentration. | - Operate within the enzyme's optimal pH and temperature range. - Screen for co-solvents that are less denaturing to the enzyme. - Consider enzyme immobilization to improve stability and facilitate reuse. |
| Difficult Product Isolation | - Complex reaction mixture containing enzyme, substrates, and product. | - Use ultrafiltration to remove the enzyme. - Employ chromatographic methods like HSCCC or preparative HPLC for purification of the final product.[13][11][12] |
Quantitative Data Summary
Table 1: Purification of Stilbene Glycosides using HSCCC
| Compound | Crude Sample (mg) | Purified Compound (mg) | Purity (%) | Solvent System | Reference |
| trans-rhapontin | 80 | 25.5 | 99.6 | Chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) | [11] |
| cis-rhapontin | 80 | 16.0 | 97.2 | Chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) | [11] |
| trans-desoxyrhaponticin | 80 | 20.5 | 99.2 | Chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) | [11] |
| trans-resveratrol-3-O-glucoside | 150 | 26.3 | 99.1 | Chloroform-n-butanol-methanol-water (4:1:4:2, v/v/v/v) | [12][15] |
Table 2: Enzymatic Glucosylation of Hesperetin (a flavonoid) using CGTase
| Parameter | Optimal Condition | Reference |
| Temperature | 60 °C | [14] |
| Co-solvent | 30% bis(2-methoxyethyl) ether | [14] |
| Max. Monoglucoside Concentration | ~2 mM after 24h | [14] |
Experimental Protocols
Generalized Protocol for Chemical Synthesis (Koenigs-Knorr Reaction)
Objective: To synthesize Rhapontigenin 3'-O-β-D-glucoside.
Materials:
-
Rhapontigenin with protected 3- and 5-hydroxyl groups
-
Acetobromoglucose (glucosyl donor)
-
Silver carbonate or silver triflate (promoter)
-
Anhydrous dichloromethane (solvent)
-
Molecular sieves
-
Methanol
-
Sodium methoxide in methanol (for deprotection)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly. Add molecular sieves to anhydrous dichloromethane.
-
Reaction Setup: Dissolve the protected rhapontigenin and acetobromoglucose in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Glycosylation: Add the promoter (e.g., silver carbonate) to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the silver salts. Wash the filtrate with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Protected Glucoside: Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected glucoside in methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deprotection is complete (monitor by TLC/HPLC).
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final product, this compound, by a suitable method such as preparative HPLC or HSCCC.
Generalized Protocol for Enzymatic Synthesis (CGTase Transglucosylation)
Objective: To synthesize this compound.
Materials:
-
Rhapontigenin
-
Cyclodextrin glucanotransferase (CGTase)
-
Soluble starch or cyclodextrin (glucosyl donor)
-
Buffer solution (e.g., sodium citrate, pH 5.0-6.0)
-
Co-solvent (e.g., DMSO)
-
Amyloglucosidase (optional, for removing polyglucosides)
Procedure:
-
Substrate Preparation: Dissolve rhapontigenin in a minimal amount of co-solvent (e.g., DMSO). Prepare a solution of the glucosyl donor (e.g., soluble starch) in the buffer.
-
Reaction Mixture: Combine the rhapontigenin solution and the glucosyl donor solution in a reaction vessel.
-
Enzymatic Reaction: Add CGTase to the mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation.[14] Monitor the formation of the product by HPLC.
-
Reaction Termination: Once the maximum yield of the monoglucoside is reached, terminate the reaction by heating or by adding a solvent that denatures the enzyme (e.g., ethanol).
-
(Optional) Hydrolysis of Polyglucosides: If significant amounts of polyglucosylated products are formed, adjust the pH and add amyloglucosidase to hydrolyze these back to the monoglucoside.
-
Purification: Remove the denatured enzyme by centrifugation or filtration. Purify this compound from the reaction mixture using HSCCC or preparative HPLC.[13][11][12]
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
- 3. Comprehensive study on transglycosylation of CGTase from various sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation of Stilbene Compounds by Cultured Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation of Stilbene Compounds by Cultured Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecules | Free Full-Text | Glycosylation of Stilbene Compounds by Cultured Plant Cells [mdpi.com]
- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 14. Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"Rhapontigenin 3'-O-glucoside" interference in high-throughput screening assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or potential assay interference when working with Rhapontigenin 3'-O-glucoside in high-throughput screening (HTS) assays. While not definitively classified as a Pan-Assay Interference Compound (PAINS), its chemical properties suggest a potential for non-specific interactions that could lead to misleading results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our screens?
This compound is a stilbenoid glycoside, a natural compound found in some plants. Its aglycone, rhapontigenin, is a derivative of resveratrol and has shown various biological activities, including the potent and selective inhibition of human P450 1A1, making it a person of interest for further investigation in drug discovery.[1][2]
Q2: What are the chemical properties of this compound that might be relevant to HTS?
The key physicochemical properties of this compound are summarized in the table below. The presence of multiple hydrogen bond donors and acceptors, along with several rotatable bonds, may contribute to its potential for non-specific binding to various proteins.[3]
Q3: Is this compound a known Pan-Assay Interference Compound (PAIN)?
Currently, there is no direct evidence in the scientific literature that definitively categorizes this compound as a PAIN. However, its substructure contains phenolic moieties, which are present in some classes of compounds known to interfere with assays. Therefore, it is prudent to consider the possibility of assay interference and perform appropriate counter-screens.
Q4: What are the common mechanisms of assay interference that could be associated with a compound like this compound?
Given its chemical structure, potential interference mechanisms could include:
-
Compound Aggregation: At higher concentrations, the molecule might form aggregates that can sequester and inhibit enzymes non-specifically.
-
Fluorescence Interference: The compound may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based assays.
-
Redox Activity: The phenolic hydroxyl groups could participate in redox cycling, generating reactive oxygen species that disrupt assay components.
-
Non-specific Protein Binding: The presence of multiple hydrogen bond donors and acceptors could facilitate promiscuous binding to various off-target proteins.
Troubleshooting Guides
If you are observing unexpected or difficult-to-reproduce activity with this compound in your HTS assay, follow this troubleshooting guide.
Initial Observation: Inconsistent or "noisy" dose-response curves.
-
Possible Cause: Compound aggregation.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the inhibitory activity is significantly reduced or abolished, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe particle formation of the compound in your assay buffer at the concentrations tested.
-
Initial Observation: High hit rate in a fluorescence-based assay.
-
Possible Cause: Autofluorescence or fluorescence quenching.
-
Troubleshooting Steps:
-
Pre-read Protocol: Read the fluorescence of the assay plate after compound addition but before the addition of the final assay reagent that initiates the signal. Significant fluorescence in the wells containing only the compound and buffer indicates autofluorescence.
-
Quenching Counter-Screen: Run a control experiment with a known fluorophore that has similar excitation and emission spectra to your assay's probe. A decrease in fluorescence in the presence of this compound suggests quenching.
-
Initial Observation: Activity is sensitive to the presence of reducing agents (e.g., DTT).
-
Possible Cause: Redox activity.
-
Troubleshooting Steps:
-
Redox Counter-Screen: Employ an assay to detect the production of hydrogen peroxide (H₂O₂) in the presence of your compound and a reducing agent. A common method involves using horseradish peroxidase (HRP) and a colorimetric substrate like Amplex Red.
-
Quantitative Data Summary
The following tables present illustrative data for a hypothetical interfering compound with properties similar to a stilbenoid glycoside. This data is for demonstration purposes only and does not represent actual experimental results for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄O₉ | [3] |
| Molecular Weight | 420.4 g/mol | [3] |
| Hydrogen Bond Donors | 6 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Rotatable Bonds | 6 |[3] |
Table 2: Illustrative IC₅₀ Data for a Hypothetical Interfering Compound
| Assay Condition | IC₅₀ (µM) | Hill Slope | Interpretation |
|---|---|---|---|
| Standard Assay Buffer | 15.2 | 1.1 | Apparent Inhibition |
| + 0.01% Triton X-100 | > 100 | N/A | Suggests Aggregation-based Inhibition |
| Pre-incubation with Target | 14.8 | 1.2 | No significant change |
| Pre-incubation without Target | > 100 | N/A | Suggests non-specific mechanism |
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in your standard assay buffer. Prepare an identical set of dilutions in the assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Assay Performance: Run your standard HTS assay in parallel with both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate IC₅₀ values for both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ in the presence of detergent is indicative of aggregation-based inhibition.
Protocol 2: Autofluorescence and Quenching Counter-Screen
-
Plate Layout: Design a 384-well plate with columns for:
-
Buffer only
-
Compound dilutions in buffer
-
Assay components without compound
-
Assay components with compound dilutions
-
Control fluorophore in buffer
-
Control fluorophore with compound dilutions
-
-
Compound Addition: Add this compound dilutions to the appropriate wells.
-
Pre-Read (Autofluorescence): Read the plate using the same filter set as your primary assay.
-
Reagent Addition: Add the final assay reagents and the control fluorophore to the designated wells.
-
Final Read: Incubate for the standard assay time and read the plate again.
-
Data Analysis:
-
Autofluorescence: Compare the signal from "Compound dilutions in buffer" to "Buffer only".
-
Quenching: Compare the signal from "Control fluorophore with compound dilutions" to "Control fluorophore in buffer".
-
Protocol 3: Redox Activity Assay (H₂O₂ Detection)
-
Reagent Preparation:
-
Assay Buffer containing 10 µM DTT (or another relevant reducing agent).
-
Amplex Red stock solution (10 mM in DMSO).
-
Horseradish Peroxidase (HRP) stock solution (10 U/mL).
-
Working solution: 50 µM Amplex Red and 0.1 U/mL HRP in assay buffer.
-
Positive control: A known redox cycler (e.g., menadione).
-
-
Assay Procedure:
-
Add this compound dilutions to a 384-well plate.
-
Add the working solution to all wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Read the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Data Analysis: An increase in fluorescence in the presence of the compound indicates H₂O₂ production and potential redox activity.
Visualizations
Caption: Troubleshooting workflow for a potential HTS interferent.
Caption: Mechanism of aggregation-based assay interference.
References
Validation & Comparative
Rhapontigenin vs. Rhapontigenin 3'-O-glucoside: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of rhapontigenin and its glycosylated form, rhapontigenin 3'-O-glucoside (often referred to as rhaponticin in the literature). The information presented is supported by experimental data from peer-reviewed scientific publications, offering insights into their potential as therapeutic agents.
Executive Summary
Rhapontigenin, the aglycone form, is generally considered the more biologically active compound compared to its glucoside. The presence of a sugar moiety in this compound appears to reduce its efficacy in several key biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This is a common observation for many polyphenolic compounds where the aglycone exhibits greater potency. The lower activity of the glucoside is often attributed to steric hindrance and altered physicochemical properties that affect its interaction with molecular targets.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activities of rhapontigenin and this compound. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different sources.
Table 1: Comparison of Antioxidant and Anti-inflammatory Activities
| Biological Activity | Compound | Assay | Results | Reference |
| Antioxidant Activity | Rhapontigenin | DPPH Radical Scavenging | More effective than this compound | [1] |
| This compound | DPPH Radical Scavenging | Less effective than rhapontigenin | [1] | |
| Anti-inflammatory Activity | Rhapontigenin | HUVEC Viability | IC50 = 46.9 µg/mL | [2] |
| This compound | HUVEC Viability | No significant effect up to 100 µg/mL | [2] | |
| Rhapontigenin & this compound | COX-2 Inhibition | Both compounds show inhibitory activity | [2][3] |
Table 2: Comparison of Anticancer (Cytotoxic) Activity
| Cell Line | Compound | IC50 Value | Reference |
| Head and Neck Squamous Cell Carcinoma (CAL 27) | This compound | 46.09 µM | [4] |
| Head and Neck Squamous Cell Carcinoma (SCC-9) | This compound | 54.79 µM | [4] |
| Human Lung Carcinoma (A549) | This compound | 25 µM | [5] |
| Human Colorectal Adenocarcinoma (Caco-2) | Rhapontigenin | Showed greater cell death at 100 µM (32% survival) compared to resveratrol (36% survival) and piceatannol (53% survival) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
Detailed Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Rhapontigenin and this compound are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a microplate reader at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Principle: The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. The inhibitory activity is determined by measuring the reduction in prostaglandin production in the presence of the test compound.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Rhapontigenin and this compound are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations.
-
Reaction Mixture: The COX-2 enzyme is pre-incubated with the test compounds or a vehicle control for a specific time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a quenching agent (e.g., a solution of stannous chloride or a strong acid).
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the control reaction.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of the COX-2 enzyme activity, is determined from a dose-response curve.
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition
Both rhapontigenin and its glucoside have been reported to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. The aglycone, rhapontigenin, is suggested to be more potent in this inhibition.
Figure 1: Inhibition of the NF-κB signaling pathway by rhapontigenin.
HIF-1α Signaling Pathway Inhibition
This compound (rhaponticin) has been shown to suppress the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions and promotes angiogenesis and metastasis.
Figure 2: Inhibition of the HIF-1α signaling pathway by this compound.
Conclusion
The available evidence strongly suggests that rhapontigenin possesses superior biological activity compared to its 3'-O-glucoside form. The aglycone demonstrates more potent antioxidant, anti-inflammatory, and cytotoxic effects. This suggests that for therapeutic applications, the delivery of rhapontigenin directly or the use of formulations that facilitate the conversion of the glucoside to the aglycone in vivo may be more effective strategies. Further head-to-head comparative studies under identical experimental conditions are warranted to provide more definitive quantitative comparisons and to fully elucidate the structure-activity relationships of these promising natural compounds.
References
- 1. Comparison of the Phytochemical Properties, Antioxidant Activity and Cytotoxic Effect on HepG2 Cells in Mongolian and Taiwanese Rhubarb Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Rhapontigenin 3'-O-glucoside and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of two prominent stilbenoids: Rhapontigenin 3'-O-glucoside (also known as Rhaponticin) and Resveratrol. The information presented herein is supported by experimental data from scientific literature, offering a valuable resource for research and development in the fields of pharmacology and medicinal chemistry.
Executive Summary
Both this compound and Resveratrol, as polyphenolic compounds, exhibit notable antioxidant properties. However, available data consistently indicates that Resveratrol possesses a significantly higher in vitro antioxidant potential compared to this compound . This difference is primarily attributed to the glycosylation of rhapontigenin. The sugar moiety in this compound is thought to hinder the molecule's ability to donate hydrogen atoms or electrons, a key mechanism for neutralizing free radicals. In contrast, the aglycone form, rhapontigenin, demonstrates antioxidant activity more comparable to, and in some cases exceeding, that of resveratrol. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their assessment, and illustrate the key signaling pathways implicated in their antioxidant mechanisms.
Data Presentation: In Vitro Antioxidant Activity
The antioxidant capacities of this compound and Resveratrol have been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Reference |
| Resveratrol | 15.54 µg/mL | 2.86 µg/mL | [1] |
| ~2 µg/mL (as RSV 0 kGy) | ~2 µg/mL (as RSV 0 kGy) | [2] | |
| 0.131 mM | - | [3] | |
| This compound (Rhaponticin) | 54.35 µg/mL | 13.44 µg/mL | [1] |
| Rhapontigenin (Aglycone) | More effective than rhaponticin | - | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the DPPH and ABTS assays frequently used to assess the antioxidant potential of chemical compounds.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured spectrophotometrically at a wavelength of approximately 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test samples: The test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.[7][8][9][10]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is measured spectrophotometrically at approximately 734 nm.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of working solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: The test compounds and a positive control are prepared in a series of concentrations.
-
Reaction: A small volume of the test sample is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula:
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the in vitro comparative antioxidant assessment.
Signaling Pathways
Resveratrol's Antioxidant Signaling Pathway (Nrf2)
Resveratrol is known to exert its antioxidant effects, in part, by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11][12][13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Resveratrol activates the Nrf2 antioxidant response pathway.
Rhapontigenin's Putative Antioxidant Signaling Pathway (ERK/AP-1)
While the signaling pathways for this compound are less extensively studied, research on its aglycone, rhapontigenin, suggests a role for the ERK/AP-1 pathway in its protective effects against oxidative stress.[4] Oxidative stress can activate the ERK (Extracellular signal-regulated kinase) pathway, which in turn can lead to the activation of the transcription factor AP-1 (Activator protein 1). AP-1 can regulate the expression of various genes, including those involved in cell survival and antioxidant defense. Rhapontigenin has been shown to modulate this pathway, contributing to its antioxidant effects.
Caption: Putative involvement of the ERK/AP-1 pathway in rhapontigenin's antioxidant action.
Conclusion
The comparative analysis of this compound and Resveratrol reveals distinct differences in their in vitro antioxidant potential. The available experimental data consistently demonstrates that Resveratrol is a more potent free radical scavenger than this compound. This is largely attributed to the presence of a glucoside moiety in the latter, which appears to diminish its antioxidant activity. The aglycone form, rhapontigenin, exhibits significantly greater antioxidant capacity, highlighting the structural determinants of this biological activity.
For researchers and drug development professionals, this guide underscores the importance of considering not only the core stilbene structure but also the influence of substitutions, such as glycosylation, on their therapeutic potential. While Resveratrol shows superior direct antioxidant activity, further research into the bioavailability, metabolism, and other pharmacological properties of both this compound and its aglycone is warranted to fully understand their potential health benefits.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhapontigenin from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 11. alcoholinmoderation.com [alcoholinmoderation.com]
- 12. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ruidera.uclm.es [ruidera.uclm.es]
- 15. Targeting Nrf2 signaling pathway and oxidative stress by resveratrol for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhapontigenin 3'-O-glucoside and Other Stilbene Glycosides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is continually evolving, with a significant focus on naturally derived compounds that exhibit potent anti-tumor activities with minimal side effects. Among these, stilbenes and their glycosides have emerged as a promising class of molecules. This guide provides an objective comparison of Rhapontigenin 3'-O-glucoside (also known as Rhaponticin) against other notable stilbene glycosides, supported by experimental data, to aid researchers in their pursuit of novel cancer therapeutics.
Introduction to Stilbene Glycosides
Stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. Their glycosidic forms, where a sugar moiety is attached to the stilbene core, often exhibit improved water solubility and bioavailability, enhancing their therapeutic potential.[1][2] These compounds have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anti-cancer properties.[3][4] The anti-cancer mechanisms of stilbene glycosides are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][3]
This compound: A Profile
This compound, or Rhaponticin, is a stilbene glycoside predominantly found in medicinal plants like Rheum undulatum.[5][6] Its aglycone form, rhapontigenin, is a potent inhibitor of human cytochrome P450 1A1, suggesting its potential as a cancer chemopreventive agent.[7] Research has indicated that rhaponticin and its aglycone can impede cancer progression by inhibiting tumor growth, inducing apoptosis, and suppressing metastasis and angiogenesis.[5][6]
Comparative Efficacy: this compound vs. Other Stilbene Glycosides
While direct head-to-head comparative studies are limited, existing research provides valuable insights into the relative anti-cancer potential of various stilbene glycosides. The following sections and tables summarize the available data on cytotoxicity and mechanistic actions.
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The table below compiles IC50 values for this compound (and its aglycone, Rhapontigenin) and other prominent stilbene glycosides across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Rhapontigenin | Caco-2 (Colorectal) | ~40 | [8] |
| PC-3 (Prostate) | Not explicitly stated, but showed growth inhibition | [5] | |
| MDA-MB-231 (Breast) | Not explicitly stated, but suppressed migration and invasion | [5] | |
| Resveratrol | Caco-2 (Colorectal) | ~60 | [8] |
| HCT-116 (Colorectal) | 9.8 - 31 | [9] | |
| CCL-228 (Colorectal) | 9.8 - 31 | [9] | |
| Piceatannol | Caco-2 (Colorectal) | >100 | [8] |
| Polydatin (Resveratrol-3-O-β-D-glucoside) | HeLa (Cervical) | Reduced proliferation | [1] |
| Resveratroloside | HeLa (Cervical) | Reduced viability and proliferation | [1] |
| Pinostilbenoside | HeLa (Cervical) | Reduced viability and proliferation | [1] |
From the available data, the aglycone of Rhaponticin, Rhapontigenin, demonstrates comparable or slightly better antiproliferative activity against human colorectal cancer cells than resveratrol and piceatannol.[8]
Mechanistic Insights: Signaling Pathways
The anti-cancer effects of stilbene glycosides are mediated through their interaction with various cellular signaling pathways.
This compound (Rhaponticin)
Rhaponticin and its aglycone, Rhapontigenin, have been shown to suppress cancer progression by:
-
Inhibiting the HIF-1α Pathway : Rhaponticin has been observed to decrease the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis and metastasis, under hypoxic conditions.[5][6]
-
Suppressing PI3K/Akt Signaling : Rhapontigenin inhibits the migration and invasion of breast cancer cells by targeting the phosphoinositide 3-kinase (PI3K)-dependent Rac1 signaling pathway.[5]
Other Stilbene Glycosides
-
Resveratrol and its Glycosides (e.g., Polydatin) : These compounds are known to modulate multiple pathways, including the induction of apoptosis through caspase activation and regulation of the Bcl-2 family of proteins.[10] They can also induce cell cycle arrest, often at the S or G1 phase.[1][9]
-
Pterostilbene : This methoxylated stilbene, and its glycosides, can induce apoptosis and autophagy.[1] It has also been shown to modulate epigenetic marks, which can influence gene expression patterns related to cancer.[11]
The following diagram illustrates a generalized signaling pathway affected by stilbene glycosides in cancer cells.
Caption: Generalized signaling pathways modulated by stilbene glycosides in cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment : Treat the cells with various concentrations of the stilbene glycosides (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment : Treat cells with the desired concentration of stilbene glycosides for the indicated time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The following diagram illustrates the workflow for a typical in vitro anti-cancer experiment.
Caption: A standard workflow for in vitro evaluation of anti-cancer compounds.
Conclusion and Future Directions
This compound (Rhaponticin) and other stilbene glycosides represent a promising avenue for the development of novel anti-cancer therapies. The available evidence suggests that Rhaponticin's aglycone, Rhapontigenin, exhibits potent anti-proliferative and anti-metastatic effects, comparable and in some cases superior to other well-studied stilbenes like resveratrol. The glycosylation and methoxylation of the stilbene scaffold appear to be key factors in enhancing bioavailability and biological activity.[1][2]
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Direct comparative studies employing a standardized panel of cancer cell lines and in vivo tumor models are necessary to definitively establish its efficacy relative to other stilbene glycosides. A deeper investigation into its specific molecular targets and mechanisms of action will also be crucial for its translation into clinical applications. The development of advanced drug delivery systems, such as nanoformulations, could further enhance the solubility, stability, and targeted delivery of these promising compounds.[3]
References
- 1. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]
- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases [frontiersin.org]
Efficacy of "Rhapontigenin 3'-O-glucoside" compared to its aglycone in vivo
An In-Depth Comparison of the In Vivo Efficacy of Rhapontigenin 3'-O-glucoside and its Aglycone, Rhapontigenin
A Guide for Researchers and Drug Development Professionals
This guide offers a detailed comparative analysis of the in vivo efficacy of this compound, commonly known as rhaponticin, and its aglycone form, rhapontigenin. It is designed to provide researchers, scientists, and professionals in drug development with a comprehensive overview, including quantitative performance data, detailed experimental methodologies, and insights into the underlying signaling pathways.
A crucial aspect of understanding the in vivo activities of these compounds is recognizing that rhaponticin is metabolized into rhapontigenin, which is considered the biologically active form.[1][2] This metabolic conversion significantly influences their comparative efficacy.
Quantitative In Vivo Efficacy Comparison
Direct in vivo comparisons have been conducted, primarily focusing on the anti-inflammatory properties of rhaponticin and rhapontigenin.
Anti-inflammatory and Anti-Allergic Efficacy
A study by Kim et al. (2000), and later reviewed, provides a direct comparison in a passive cutaneous anaphylaxis (PCA) model in mice, which is indicative of anti-allergic and anti-inflammatory activity. The findings highlight the superior potency of the aglycone, rhapontigenin, which elicited a more substantial inhibitory effect at lower doses compared to its glucoside precursor.[2]
Table 1: Comparative Anti-inflammatory Efficacy in the Passive Cutaneous Anaphylaxis (PCA) Mouse Model
| Compound | Administration Route | Dose (mg/kg b.w.) | PCA Reaction Inhibition (%) |
| Rhaponticin | Oral | 100 | 53 ± 2 |
| Rhaponticin | Intraperitoneal | 100 | 18 ± 3 |
| Rhapontigenin | Intraperitoneal | 25 | 48 ± 9 |
| Rhapontigenin | Intraperitoneal | 50 | 85 ± 4 |
| Disodium cromoglycate (Control) | Oral | 100 | 38 ± 2 |
| Data from Kim et al. (2000) as cited in Kolodziejczyk-Czepas & Czepas (2019)[2] |
Furthermore, a study by Ko et al. (2004) demonstrated that both rhaponticin and rhapontigenin, at doses of 50 or 100 mg/kg, exhibited anti-edema effects in a carrageenan-induced acute edema model in rats, further confirming their anti-inflammatory potential in vivo.[2]
Detailed Experimental Protocols
To facilitate the design and replication of studies, this section outlines standard protocols for key in vivo experiments cited in the evaluation of rhaponticin and rhapontigenin.
Carrageenan-Induced Paw Edema in Rats
This is a widely utilized and validated model for assessing acute anti-inflammatory activity.[3][4][5]
-
Animal Model : Male Sprague-Dawley or Wistar rats with a body weight of 180-200 g are commonly used.[4]
-
Grouping and Acclimatization : Animals are acclimatized for at least one week and then randomly assigned to control, reference drug (e.g., indomethacin), and test compound groups.
-
Compound Administration : Test compounds (rhaponticin or rhapontigenin) are administered, typically orally or intraperitoneally, 30 to 60 minutes prior to the induction of inflammation.
-
Induction of Edema : 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[5]
-
Measurement of Edema : The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[5][6]
-
Data Analysis : The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model is employed to evaluate the inhibitory effects of compounds on immediate-type hypersensitivity reactions.[2]
-
Animal Model : Male ICR mice are typically used.
-
Sensitization : Mice are sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE.
-
Compound Administration : After a 24-hour sensitization period, the test compounds are administered orally or intraperitoneally.
-
Antigen Challenge : An intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye is administered.
-
Evaluation of Reaction : The amount of dye leakage into the extravascular space at the site of sensitization is quantified, usually by measuring the diameter of the blue spot.
-
Data Analysis : The percentage of inhibition of the PCA reaction is determined by comparing the results from the treated groups with the control group.
Modulated Signaling Pathways
The therapeutic effects of rhaponticin and rhapontigenin are attributed to their ability to modulate key cellular signaling pathways implicated in inflammation and cancer.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal regulator of the inflammatory response. Both rhaponticin and its aglycone, rhapontigenin, have been demonstrated to exert their anti-inflammatory effects by inhibiting this pathway.[2][7]
Figure 1. Mechanism of NF-κB pathway inhibition.
Downregulation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is integral to cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Rhapontigenin has been shown to inhibit the PI3K/Akt pathway, which is a key mechanism of its anti-cancer activity.[1][8] Rhaponticin has also been reported to suppress the PI3K/Akt/mTOR signaling cascade.[9][10]
Figure 2. Mechanism of PI3K/Akt pathway inhibition.
Standard Experimental Workflow
The logical progression for an in vivo comparative efficacy study is outlined below. This workflow ensures a systematic and robust evaluation of the test compounds.
Figure 3. A generalized workflow for in vivo comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Rhapontigenin 3'-O-glucoside in Specific Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhapontigenin 3'-O-glucoside, also known as rhaponticin, and its active aglycone metabolite, rhapontigenin. We will explore its mechanism of action in key disease models—cancer, Alzheimer's disease, and inflammation—and compare its performance with established therapeutic agents. This document synthesizes experimental data to offer a clear perspective on the potential of this natural stilbenoid.
Executive Summary
This compound and its aglycone, rhapontigenin, are stilbenoids found in medicinal plants such as rhubarb.[1] Emerging research highlights their therapeutic potential across a spectrum of diseases. The biological activity is often attributed to the aglycone, rhapontigenin, which is formed upon the metabolism of rhaponticin.[2] This guide will delve into the molecular pathways influenced by these compounds and present a comparative analysis against standard-of-care treatments in relevant disease models.
Performance Comparison in Key Disease Models
The following tables summarize the efficacy of rhapontigenin and its glucoside in various disease models, juxtaposed with data from established drugs for a contextual comparison. It is important to note that the data presented is a compilation from various studies and does not represent head-to-head comparisons within a single study.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | Efficacy (IC50) | Comparison Compound | Efficacy (IC50) |
| Rhapontigenin | Colorectal Cancer (Caco-2) | Cytotoxicity Assay | ~50 µM | Resveratrol | ~60 µM |
| Rhapontigenin | Colorectal Cancer (Caco-2) | Cytotoxicity Assay | ~50 µM | Piceatannol | >100 µM |
| Rhaponticin | Osteosarcoma (MG-63) | MTT Assay | Effective cytotoxicity observed | Cisplatin | Varies significantly by cell line (e.g., 0.022 - 0.56 µg/ml in endometrial cancer cell lines)[3] |
| Rhapontigenin | Prostate Cancer (PC-3) | Invasion Assay | Inhibition of TGF-β-induced invasion | Not Applicable | Not Applicable |
Note: IC50 values for cisplatin are highly variable depending on the cell line and experimental conditions.[4]
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Model System | Key Finding | Comparison Compound | Key Finding |
| Rhapontigenin | Human Neuroblastoma cells (IMR-32) | Protects against Aβ (1-42)-induced apoptosis by down-regulating Bax and up-regulating Bcl-2.[5] | Donepezil | Reduces Aβ accumulation and neurotoxicity in various models.[6][7] |
| Rhaponticin | Human Neuroblastoma cells (IMR-32) | Shows protective effects, though to a lesser extent than rhapontigenin.[5] | Donepezil | Enhances clearance of Aβ across the blood-brain barrier.[8] |
Table 3: Anti-Inflammatory Activity
| Compound | Model System | Key Finding | Comparison Compound | Key Finding |
| Rhaponticin | LPS-induced human endothelial cells | Decreases nitric oxide and TNF-α synthesis; inhibits MAPK/NF-κB signaling. | Ibuprofen | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[9] |
| Rhapontigenin | Macrophages | Inhibits NF-κB activation. | Ibuprofen | Reduces inflammation and pain. |
Signaling Pathways and Mechanism of Action
Rhapontigenin and its glucoside exert their effects through the modulation of several key signaling pathways. Below are diagrams illustrating these mechanisms.
PI3K/Akt/mTOR Pathway in Cancer
Rhapontigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis. By suppressing this pathway, rhapontigenin can impede tumor growth and progression.
Caption: Rhapontigenin inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of rhapontigenin are partly mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Rhapontigenin inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chambers (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
Western Blot Analysis for Signaling Proteins (PI3K/Akt and Bcl-2/Bax)
This technique is used to detect changes in the expression and phosphorylation of specific proteins within a signaling pathway.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
This compound and its aglycone, rhapontigenin, demonstrate significant therapeutic potential in preclinical models of cancer, Alzheimer's disease, and inflammation. Their mechanisms of action involve the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, as well as the regulation of apoptotic proteins. While direct comparative data against standard-of-care drugs is still emerging, the existing evidence suggests that these natural compounds warrant further investigation as potential standalone or adjuvant therapies. The experimental protocols provided in this guide offer a framework for researchers to further validate and expand upon these promising findings.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rhapontigenin 3'-O-glucoside and its Derivatives: A Structural and Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring stilbenoid, Rhapontigenin 3'-O-glucoside (Rhaponticin), its aglycone form, Rhapontigenin, and its synthetic derivatives. We delve into their structure-activity relationships, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
Core Compounds and a Key Structural Distinction
The central comparison in the existing literature revolves around two key molecules:
-
Rhapontigenin: A stilbenoid with a trans-stilbene backbone, characterized by hydroxyl groups at positions 3, 3', and 5, and a methoxy group at position 4'.
-
This compound (Rhaponticin): This is the glycosidic form of Rhapontigenin, where a glucose molecule is attached to the hydroxyl group at the 3' position.
The primary structural difference, the presence or absence of the glucoside moiety, is a critical determinant of biological activity. While a broad range of synthetic derivatives of Rhapontigenin have been explored to a limited extent, with some studies focusing on conjugates for targeted delivery, a systematic analysis of a wide array of synthetic analogs with varied substitutions is not extensively documented in publicly available research. Therefore, this guide will focus on the well-established comparison between Rhapontigenin and its naturally occurring glucoside, Rhaponticin, and will draw upon data from other stilbenoids to infer the potential effects of synthetic modifications.
Structure-Activity Relationship: The Impact of the Glucoside Moiety
A consistent finding across numerous studies is that the aglycone form, Rhapontigenin, exhibits greater biological activity than its glycoside counterpart, Rhaponticin. The presence of the bulky and polar glucose molecule at the 3'-position generally hinders the molecule's ability to interact with biological targets. This suggests that for many of the observed biological effects, the free hydroxyl group at this position is crucial for activity. Rhaponticin is often considered a prodrug, which is metabolized in the body to the more active Rhapontigenin.[1]
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data from various studies, comparing the biological activities of Rhapontigenin and Rhaponticin.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Rhapontigenin | Nitric Oxide (NO) Production Inhibition | Macrophages | IC50 = 48 µM | [2] |
| Rhaponticin | Nitric Oxide (NO) Production Inhibition | Macrophages | IC50 > 100 µM | [2] |
| Rhapontigenin | COX-2 Inhibition | In vitro enzyme assay | Potent Inhibition (Specific IC50 not provided) | [3] |
| Rhaponticin | COX-2 Inhibition | In vitro enzyme assay | Weaker Inhibition than Rhapontigenin | [3] |
Table 2: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Rhapontigenin | DPPH Radical Scavenging | More effective than Rhaponticin | [4][5][6] |
| Rhaponticin | DPPH Radical Scavenging | Less effective than Rhapontigenin | [4][5][6] |
| Rhapontigenin | Hydrogen Peroxide (H2O2) Scavenging | Effective | [4][5][6] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Rhapontigenin | Caco-2 (Colorectal Cancer) | Cytotoxicity Assay (48h) | Approx. 50 µM | [7] |
| Resveratrol (analogue) | Caco-2 (Colorectal Cancer) | Cytotoxicity Assay (48h) | Approx. 75 µM | [7] |
| Piceatannol (analogue) | Caco-2 (Colorectal Cancer) | Cytotoxicity Assay (48h) | Approx. 40 µM | [7] |
Key Signaling Pathways
Rhapontigenin exerts its biological effects through the modulation of several key signaling pathways, primarily implicated in inflammation and cancer.
Anti-inflammatory Signaling Cascade
Rhapontigenin has been shown to inhibit the pro-inflammatory NF-κB and COX-2 pathways. The diagram below illustrates the general mechanism of action.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Metabolism of Rhaponticin and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Replicating In Vitro Findings of Rhapontigenin 3'-O-glucoside in Preclinical Animal Studies
A Comparative Guide for Researchers and Drug Development Professionals
The journey from a promising in vitro result to a validated preclinical candidate is a critical and often challenging phase in drug development. This guide provides a comparative analysis of the in vitro findings for Rhapontigenin 3'-O-glucoside, primarily through its active aglycone form, rhapontigenin, and the existing preclinical animal studies that explore its therapeutic potential. While direct one-to-one replication studies are not extensively available in the current literature, this guide synthesizes the existing data to draw conceptual parallels and offer insights into the translatability of its in vitro effects. We also compare its performance with two well-researched natural compounds, curcumin and resveratrol, to provide a broader context for its potential applications.
Executive Summary
Rhapontigenin, the biologically active metabolite of this compound, has demonstrated significant therapeutic potential in various in vitro models, particularly in the realms of oncology and neuroprotection through its antioxidant and anti-inflammatory properties. In vitro studies have elucidated its role in modulating key signaling pathways such as TGF-β and those related to oxidative stress. Preclinical animal studies, while not direct replications of the in vitro cancer models, have shown promise in a Parkinson's disease model, underscoring its anti-inflammatory and neuroprotective capabilities in a complex biological system. This guide will delve into the available data, comparing the in vitro mechanisms with the in vivo outcomes, and provide detailed experimental protocols to aid researchers in designing future studies aimed at bridging the existing translational gap.
Comparative Data Analysis
The following tables summarize the quantitative data from key in vitro and preclinical studies of rhapontigenin, alongside comparative data for curcumin and resveratrol.
Table 1: In Vitro Efficacy of Rhapontigenin and Comparators
| Compound | Assay | Cell Line | Concentration/Dosage | Key Findings | Citation |
| Rhapontigenin | Cell Viability (EMT) | 769-P (Renal Cancer) | 10 µM | Inhibited TGF-β-induced cell invasion. | [1][2][3] |
| Western Blot | 769-P, A549, PC3 | 10 µM | Inhibited TGF-β-induced phosphorylation of AKT, mTOR, and downstream effectors. | [1][2][3] | |
| ROS Scavenging | V79-4 (Fibroblast) | Not specified | Scavenged intracellular ROS, DPPH radical, and hydrogen peroxide. | [4] | |
| Catalase Activity | V79-4 (Fibroblast) | Not specified | Increased the activity and protein expression of catalase. | [4] | |
| Curcumin | Cell Viability | NSCLC cell lines | Varies | Inhibited cell growth and induced apoptosis. | [5] |
| Western Blot | Breast Cancer Cells | 10 µM | Inhibited TGF-β1-induced phosphorylation of Smad2, ERK1/2, and p38. | [6] | |
| Resveratrol | Antioxidant Assay | Human Keratinocytes | 1.25-2.5 µM | Protected cells from oxidative damage induced by hydrogen peroxide. | [7] |
| Platelet Aggregation | Rabbit Platelets | 0.1-10 µM | Inhibited thrombin-induced platelet aggregation. | [5] |
Table 2: Preclinical Efficacy of Rhapontigenin and Comparators
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Citation |
| Rhapontigenin | Mouse | MPTP-induced Parkinson's Disease | Not specified | Ameliorated motor deficits, dopaminergic neuron loss, and neuroinflammation. | [8][9] |
| Curcumin | Mouse | Orthotopic Pancreatic Cancer | 0.6% in diet | Reduced tumor size and downregulated NF-κB and related gene products. | [10] |
| Rat | Colorectal Cancer Liver Metastases | Not specified | Slowed the growth of liver tumor implants. | [11] | |
| Resveratrol | Rat | Vascular Dementia | 25 mg/kg/day | Improved learning and memory; decreased MDA levels and increased SOD and GSH levels. | |
| Mouse (LDLr-/-) | Western Diet-induced Hepatic Inflammation | 0.60 mg/day | Decreased hepatic oxidative stress (increased GSH/GSSG ratio, reduced MDA). |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in this guide.
It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Protocols
1. Cell Culture and Treatment (for TGF-β Induced EMT)
-
Cell Lines: Human renal cell carcinoma (769-P), lung carcinoma (A549), and prostate cancer (PC3) cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with rhapontigenin (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce EMT by adding recombinant human TGF-β1 (e.g., 5-10 ng/mL) to the culture medium.
-
Incubate for the desired time points (e.g., 24-48 hours) before harvesting for downstream analysis.
-
2. Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, E-cadherin, N-cadherin, Vimentin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vitro Antioxidant Assays (DPPH Radical Scavenging)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure:
-
Prepare different concentrations of rhapontigenin in methanol.
-
Add the rhapontigenin solutions to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Preclinical Animal Study Protocol
1. MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Parkinsonism:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl (free base) at 2-hour intervals.
-
Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
-
Rhapontigenin Treatment:
-
Administer rhapontigenin (dissolved in a suitable vehicle, e.g., DMSO and saline) via oral gavage or intraperitoneal injection. The dosage and frequency will need to be optimized based on pharmacokinetic studies.
-
Treatment can be initiated before, during, or after MPTP administration depending on the study's objective (preventive vs. therapeutic).
-
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
Open Field Test: To measure locomotor activity.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissues.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot or ELISA: Analyze brain homogenates for markers of neuroinflammation (e.g., Iba1, GFAP, TNF-α, IL-1β) and signaling pathway components (e.g., PINK1, DRP1).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of rhapontigenin and a general experimental workflow for its evaluation.
Caption: Rhapontigenin inhibits TGF-β-induced EMT by targeting the PI3K/AKT/mTOR pathway.
Caption: Rhapontigenin's antioxidant mechanism involves ROS scavenging and pathway modulation.
Caption: A general workflow for evaluating rhapontigenin from in vitro to preclinical studies.
Discussion and Future Directions
The available evidence suggests that rhapontigenin, the active form of this compound, possesses promising therapeutic properties that are observed in both in vitro and in vivo settings. Its ability to modulate key signaling pathways involved in cancer progression and neuroinflammation provides a strong rationale for further investigation.
However, a significant gap remains in the direct replication of in vitro findings in relevant preclinical animal models. For instance, the in vitro anti-cancer effects observed through the inhibition of the PI3K/AKT/mTOR pathway in cancer cell lines have not yet been directly tested in an in vivo cancer model. Such a study would be crucial to validate this specific mechanism of action and to assess the in vivo efficacy of rhapontigenin in a tumor microenvironment.
Conversely, the neuroprotective effects seen in the Parkinson's disease model would be strengthened by in vitro studies that specifically investigate the impact of rhapontigenin on microglial activation, neuroinflammation, and mitophagy in relevant neuronal and microglial cell lines.
Recommendations for Future Research:
-
Direct Replication Studies: Design preclinical animal studies that directly aim to replicate the findings of in vitro experiments. For example, investigate the effect of rhapontigenin on tumor growth and metastasis in an animal model of renal or lung cancer, with a focus on analyzing the PI3K/AKT/mTOR pathway in the tumor tissue.
-
Dose-Response and Pharmacokinetic Studies: Conduct comprehensive dose-response studies in animal models to determine the optimal therapeutic window for rhapontigenin. Pharmacokinetic and pharmacodynamic (PK/PD) studies are also essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing strategies.
-
Head-to-Head Comparator Studies: Perform direct comparative studies of rhapontigenin against established natural compounds like curcumin and resveratrol in the same in vitro and in vivo models to clearly delineate its relative potency and potential advantages.
-
Exploration of Other Therapeutic Areas: Given its potent antioxidant and anti-inflammatory properties, the therapeutic potential of rhapontigenin should be explored in other disease models characterized by oxidative stress and inflammation, such as cardiovascular diseases and diabetes.
By systematically addressing these research gaps, the scientific community can build a more robust preclinical data package for this compound, paving the way for its potential translation into novel therapeutic interventions.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhapontigenin inhibits TGF-β-mediated epithelial‑mesenchymal transition via the PI3K/AKT/mTOR pathway and is not associated with HIF-1α degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhapontigenin from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of TGF-β signaling in curcumin-mediated inhibition of tumorigenicity of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhapontigenin attenuates neurodegeneration in a parkinson's disease model by downregulating mtDNA-cGAS-STING-NF-κB-mediated neuroinflammation via PINK1/DRP1-dependent microglial mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin Inhibits Tumor Growth and Angiogenesis in an Orthotopic Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Rhapontigenin 3'-O-glucoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Rhapontigenin 3'-O-glucoside, ensuring compliance with safety standards and minimizing environmental impact.
Key Disposal Principles
The primary principle for the disposal of this compound is to avoid direct release into the sanitary sewer or regular trash. The recommended procedure is to treat it as a chemical waste product for collection by a licensed hazardous waste disposal service.
Experimental Protocols for Disposal
1. Solid Waste Disposal:
-
Step 1: Containerization: Place dry, solid this compound waste into a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.
-
Step 2: Labeling: The label should clearly state "this compound Waste" and include the approximate quantity. All waste containers must be labeled with their contents and approximate concentrations[2].
-
Step 3: Storage: Store the sealed container in a designated chemical waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Step 4: Collection: Arrange for the collection of the chemical waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Solution Waste Disposal:
-
Step 1: Segregation: Do not mix solutions containing this compound with other solvent waste streams unless you have confirmed their compatibility.
-
Step 2: Containerization: Collect the solution in a sealable, chemical-resistant container. Leave adequate headspace (at least 10%) to allow for vapor expansion and prevent spills[3].
-
Step 3: Labeling: Clearly label the container with "this compound Solution Waste," the solvent used (e.g., DMSO, Ethanol), and the estimated concentration.
-
Step 4: Storage: Store the container in the designated chemical waste accumulation area.
-
Step 5: Collection: Schedule a pickup with your institution's EHS or a certified waste disposal service.
3. Disposal of Empty Containers:
-
Step 1: Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound.
-
Step 2: Rinsate Collection: Collect the rinsate from all three rinses and manage it as chemical waste, following the procedure for solution waste disposal. For containers that held acutely hazardous "P-list" chemicals, this is a mandatory step[4]. While this compound is not currently on the P-list, this is a best practice.
-
Step 3: Defacing: Completely remove or deface the original label on the empty container to prevent misuse[4][5].
-
Step 4: Disposal: Once decontaminated and the label is defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound | Collect in a labeled, sealed container for chemical waste pickup. | Do not dispose of in regular trash. |
| Solutions of this compound | Collect in a labeled, sealed container for chemical waste pickup. | Do not pour down the drain due to potential aquatic toxicity[1]. |
| Empty Containers | Triple rinse with a suitable solvent, collect rinsate as chemical waste, deface the label, and then dispose of the container in regular trash or recycling. | Ensure all chemical residue is removed before disposing of the container. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific waste management guidelines and your local regulations for any additional requirements.
References
Personal protective equipment for handling Rhapontigenin 3'-O-glucoside
The parent compound, Rhapontigenin, is known to cause serious eye damage and is suspected of reproductive harm.[1] Therefore, stringent adherence to eye protection protocols is mandatory. General laboratory safety guidelines also necessitate the use of protective gear to prevent skin and respiratory exposure to chemical compounds.[2][3][4]
Personal Protective Equipment (PPE) Summary
A comprehensive approach to safety involves a combination of engineering controls, safe work practices, and the consistent use of PPE. The following table outlines the recommended PPE for handling Rhapontigenin 3'-O-glucoside.
| Protection Type | Required Equipment | Purpose | Additional Recommendations |
| Eye/Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] | To protect against potential splashes of solutions or airborne particles of the powdered compound, which could cause serious eye damage.[1] | Safety glasses must have side shields for adequate protection.[5] |
| Skin Protection | Nitrile rubber gloves.[7] A standard laboratory coat.[4] | To prevent direct skin contact with the compound. While Rhapontigenin is generally not a skin irritant, good laboratory practice dictates avoiding skin exposure to all chemicals.[1] | Disposable nitrile gloves are recommended for incidental contact and should be changed immediately if contaminated.[5] For prolonged or immersive contact, heavier-duty gloves may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a chemical fume hood or in poorly ventilated areas.[4] | To prevent inhalation of the powdered compound, which may cause respiratory irritation. | Ensure proper fit-testing and training for respirator use. |
| General Hygiene | --- | --- | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9] |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid, powdered form to minimize inhalation risk.
-
Avoid generating dust.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
Storage:
Disposal:
-
Dispose of contaminated material and waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. youthfilter.com [youthfilter.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. redox.com [redox.com]
- 8. interchimie.fr [interchimie.fr]
- 9. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 10. avenalab.com [avenalab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
